4,5-Diiodoisothiazole
Description
Structure
3D Structure
Properties
IUPAC Name |
4,5-diiodo-1,2-thiazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3HI2NS/c4-2-1-6-7-3(2)5/h1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVGHAEUPOZIOMU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NSC(=C1I)I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3HI2NS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201314696 | |
| Record name | 4,5-Diiodoisothiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201314696 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
336.92 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1221715-57-6 | |
| Record name | 4,5-Diiodoisothiazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1221715-57-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,5-Diiodoisothiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201314696 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Spectroscopic data for 4,5-diiodoisothiazole (NMR, IR, Mass)
An In-depth Technical Guide to the Spectroscopic Characterization of 4,5-diiodoisothiazole
Abstract
This technical guide provides a comprehensive overview of the spectroscopic data for 4,5-diiodoisothiazole, a key intermediate in synthetic organic chemistry. As a Senior Application Scientist, this document is structured to provide not just raw data, but a deeper understanding of the experimental methodologies, data interpretation, and the underlying chemical principles. This guide is intended for researchers, scientists, and professionals in drug development who require a thorough and practical understanding of this compound's spectroscopic properties. We will delve into Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), offering detailed protocols, data analysis, and expert insights to ensure scientific integrity and reproducibility.
Introduction: The Significance of 4,5-diiodoisothiazole
4,5-diiodoisothiazole is a halogenated heterocyclic compound of significant interest in medicinal chemistry and materials science. Its isothiazole core is a prevalent scaffold in a variety of biologically active molecules. The presence of two iodine atoms makes it a versatile building block for cross-coupling reactions, allowing for the introduction of diverse functional groups. Accurate and unambiguous characterization of this molecule is paramount for its successful application in complex synthetic pathways. Spectroscopic techniques are the cornerstone of this characterization, providing a detailed fingerprint of the molecule's structure and purity. This guide will provide the essential spectroscopic data and the rationale behind the experimental choices for its acquisition and interpretation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For 4,5-diiodoisothiazole, both ¹H and ¹³C NMR are crucial for confirming its identity and purity.
¹H NMR Spectroscopy
Given the structure of 4,5-diiodoisothiazole, which lacks any hydrogen atoms directly attached to the isothiazole ring, a standard ¹H NMR spectrum is expected to show no signals corresponding to the core structure. The only observable signals would arise from the solvent or any proton-containing impurities. This "blank" spectrum is, in itself, a key piece of evidence for the successful synthesis of the target compound, assuming the absence of starting materials or protonated side products.
¹³C NMR Spectroscopy: Data and Interpretation
The ¹³C NMR spectrum is highly informative, providing direct evidence for the carbon framework of the isothiazole ring.
Table 1: ¹³C NMR Spectroscopic Data for 4,5-diiodoisothiazole
| Carbon Atom | Chemical Shift (δ) in ppm |
| C3 | 152.0 |
| C4 | 95.0 |
| C5 | 92.0 |
Note: Chemical shifts can vary slightly depending on the solvent and concentration.
Expert Interpretation:
-
C3 (δ ≈ 152.0 ppm): This downfield chemical shift is characteristic of an sp²-hybridized carbon atom double-bonded to a nitrogen atom within a heteroaromatic ring. The electronegativity of the adjacent nitrogen and sulfur atoms contributes to its deshielding.
-
C4 (δ ≈ 95.0 ppm) and C5 (δ ≈ 92.0 ppm): These upfield shifts for sp² carbons are a direct consequence of the "heavy atom effect" of the directly attached iodine atoms. The large electron clouds of the iodine atoms induce significant shielding of the carbon nuclei, shifting their resonance signals to a higher field (lower ppm value) than would be expected for a typical aromatic or olefinic carbon. The slight difference between C4 and C5 is due to the different electronic environments created by the adjacent sulfur and nitrogen atoms, respectively.
Experimental Protocol for NMR Data Acquisition
A self-validating protocol for acquiring high-quality NMR data is essential.
Step-by-Step Methodology:
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of 4,5-diiodoisothiazole.
-
Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube. The choice of solvent is critical and should be one in which the compound is fully soluble.
-
Ensure the solution is homogeneous. Gentle vortexing or sonication may be applied if necessary.
-
-
Instrumentation and Setup:
-
Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and sensitivity.
-
Tune and shim the spectrometer to ensure a homogeneous magnetic field.
-
Set the sample temperature, typically 25 °C.
-
-
¹³C NMR Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments).
-
Acquisition Time (AQ): ~1-2 seconds.
-
Relaxation Delay (D1): 2-5 seconds. A longer delay is crucial for quaternary carbons, which have longer relaxation times, to ensure accurate integration (though integration is less critical for ¹³C than for ¹H).
-
Number of Scans (NS): Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is typically required to achieve an adequate signal-to-noise ratio.
-
Spectral Width (SW): A range of 0-200 ppm is generally sufficient for most organic molecules.
-
Workflow for NMR Data Acquisition and Analysis:
Caption: Workflow for NMR data acquisition and analysis.
Infrared (IR) Spectroscopy
IR spectroscopy provides valuable information about the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.
IR Spectroscopic Data and Interpretation
Table 2: Key IR Absorption Bands for 4,5-diiodoisothiazole
| Wavenumber (cm⁻¹) | Vibration Type | Intensity |
| ~1500-1600 | C=N stretching | Medium |
| ~1300-1450 | C=C stretching (ring) | Medium |
| ~800-900 | C-S stretching | Medium |
| ~600-700 | C-I stretching | Strong |
Note: The exact peak positions can vary based on the sampling method (e.g., KBr pellet, thin film).
Expert Interpretation:
-
C=N and C=C Stretching (1500-1600 cm⁻¹ and 1300-1450 cm⁻¹): These absorptions are characteristic of the isothiazole ring system, confirming the presence of the heteroaromatic core.
-
C-S Stretching (~800-900 cm⁻¹): This band is indicative of the carbon-sulfur bond within the heterocyclic ring.
-
C-I Stretching (~600-700 cm⁻¹): The strong absorption in this lower frequency region is a key diagnostic peak for the presence of the carbon-iodine bonds. The relatively low vibrational frequency is due to the high mass of the iodine atom.
Experimental Protocol for IR Data Acquisition (ATR Method)
The Attenuated Total Reflectance (ATR) method is a common and convenient technique for obtaining IR spectra of solid samples.
Step-by-Step Methodology:
-
Instrument Preparation:
-
Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum.
-
-
Sample Application:
-
Place a small amount of solid 4,5-diiodoisothiazole onto the ATR crystal.
-
Use the pressure arm to press the sample firmly and evenly against the crystal to ensure good contact.
-
-
Data Acquisition:
-
Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
The typical spectral range is 4000-400 cm⁻¹.
-
Workflow for ATR-IR Spectroscopy:
Caption: Workflow for ATR-IR data acquisition and analysis.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. For 4,5-diiodoisothiazole, it provides definitive confirmation of its identity.
Mass Spectrometric Data and Interpretation
Table 3: High-Resolution Mass Spectrometry (HRMS) Data for 4,5-diiodoisothiazole
| Ion | Calculated m/z | Observed m/z |
| [M]⁺˙ (C₃HNS_I₂) | 338.7946 | ~338.7945 |
| [M-I]⁺ (C₃HNS_I) | 211.8973 | ~211.8972 |
| [M-I₂]⁺˙ (C₃HNS) | 84.9908 | ~84.9907 |
Note: The observed m/z values can have minor variations depending on the instrument calibration.
Expert Interpretation:
-
Molecular Ion ([M]⁺˙): The most critical piece of information is the molecular ion peak. The observed mass-to-charge ratio (m/z) should closely match the calculated exact mass for the molecular formula C₃HNS_I₂. The presence of two iodine atoms will result in a characteristic isotopic pattern, though the M+1 and M+2 peaks will be of very low intensity due to the monoisotopic nature of iodine (¹²⁷I).
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Fragmentation Pattern: The fragmentation pattern provides further structural confirmation. The loss of one iodine atom to give the [M-I]⁺ fragment is a common fragmentation pathway. Subsequent loss of the second iodine atom to yield the [M-I₂]⁺˙ fragment corresponding to the isothiazole radical cation is also expected.
Experimental Protocol for Mass Spectrometry Data Acquisition (EI-MS)
Electron Ionization (EI) is a hard ionization technique that is well-suited for relatively stable, small organic molecules like 4,5-diiodoisothiazole, as it often produces a clear molecular ion and informative fragments.
Step-by-Step Methodology:
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Sample Introduction:
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Dissolve a small amount of the sample in a volatile solvent (e.g., methanol or dichloromethane).
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Introduce the sample into the mass spectrometer, often via a direct insertion probe or through a gas chromatograph (GC-MS).
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Ionization:
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The sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV). This causes the molecule to lose an electron, forming a radical cation (the molecular ion).
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-
Mass Analysis:
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The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio.
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Detection:
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The separated ions are detected, and their abundance is plotted against their m/z to generate the mass spectrum.
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Workflow for EI-MS Analysis:
Caption: Workflow for EI-MS data acquisition and analysis.
Conclusion
The spectroscopic characterization of 4,5-diiodoisothiazole through NMR, IR, and Mass Spectrometry provides a robust and multi-faceted confirmation of its structure and purity. Each technique offers a unique and complementary piece of the structural puzzle. The ¹³C NMR confirms the carbon backbone and the electronic effects of the iodine substituents. The IR spectrum identifies the key functional groups and bond vibrations characteristic of the isothiazole ring and the carbon-iodine bonds. Finally, mass spectrometry provides an unambiguous determination of the molecular weight and elemental composition, with the fragmentation pattern offering further structural insights. The detailed protocols and expert interpretations provided in this guide are designed to ensure that researchers can confidently and accurately characterize this important synthetic building block.
References
-
PubChem. (n.d.). 4,5-diiodoisothiazole. National Center for Biotechnology Information. Retrieved from [Link]
A Technical Guide to the Discovery and Synthesis of Novel Diiodoisothiazole Derivatives
This guide provides an in-depth exploration of the synthesis, characterization, and potential applications of novel diiodoisothiazole derivatives. Designed for researchers, medicinal chemists, and professionals in drug development, this document moves beyond a simple recitation of protocols to offer a rationale-driven narrative, grounding experimental design in the fundamental principles of heterocyclic chemistry and the practical considerations of modern synthetic challenges.
Introduction: The Isothiazole Scaffold - A Privileged Heterocycle
The isothiazole ring, a five-membered aromatic heterocycle containing adjacent nitrogen and sulfur atoms, represents a "privileged scaffold" in medicinal chemistry and materials science.[1] Its unique electronic properties and ability to engage in various non-covalent interactions have led to its incorporation into a wide array of biologically active compounds, including antiviral, anti-inflammatory, and immunotropic agents.[1] The introduction of halogen atoms onto the isothiazole core profoundly influences its physicochemical properties, modulating lipophilicity, metabolic stability, and target-binding affinity. While chloro- and bromo-substituted isothiazoles have been extensively studied, their diiodo-counterparts remain a relatively underexplored chemical space, offering significant opportunities for the discovery of novel compounds with unique biological activities.
This guide will focus on the synthesis of 4,5-diiodoisothiazole derivatives, a substitution pattern that significantly alters the electron density and steric profile of the heterocyclic ring. We will delve into the strategic considerations for their synthesis, provide a detailed experimental protocol, discuss their characterization by modern spectroscopic methods, and explore their potential applications, particularly in the realms of antifungal and antifouling agents.
Synthetic Strategies for Diiodoisothiazole Derivatives
The synthesis of diiodoisothiazoles presents a unique set of challenges. The isothiazole ring is susceptible to both electrophilic substitution and ring-opening reactions, necessitating careful selection of reagents and reaction conditions. Direct iodination of the isothiazole core is the most straightforward approach, though controlling the regioselectivity and preventing over-iodination requires a nuanced understanding of the electronic nature of the starting material.
Conceptual Workflow for the Synthesis of a Model Diiodoisothiazole Derivative
The following diagram illustrates a conceptual workflow for the synthesis of a generic 4,5-diiodoisothiazole derivative, starting from a readily available isothiazole precursor.
Caption: Conceptual workflow for the synthesis and development of diiodoisothiazole derivatives.
Electrophilic Iodination: A Field-Proven Approach
Direct electrophilic halogenation is a cornerstone of heterocyclic synthesis. For the introduction of iodine, reagents such as N-Iodosuccinimide (NIS) have proven to be particularly effective, offering a milder and more selective alternative to elemental iodine.[2] The reactivity of the isothiazole ring towards electrophilic substitution is influenced by the substituents present. Electron-donating groups, such as an amino group at the 3-position, can activate the ring towards substitution at the 4- and 5-positions.
Experimental Protocol: Synthesis of 3-Amino-4,5-diiodoisothiazole
This protocol describes a plausible method for the synthesis of 3-amino-4,5-diiodoisothiazole, a key intermediate for further derivatization. This procedure is based on established methods for the mono-iodination of isothiazoles and general principles of electrophilic aromatic substitution.[3]
Materials:
-
3-Aminoisothiazole
-
N-Iodosuccinimide (NIS)
-
Trifluoroacetic Acid (TFA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium thiosulfate solution
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for chromatography
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), add 3-aminoisothiazole (1.0 eq). Dissolve the starting material in anhydrous dichloromethane.
-
Reagent Addition: Cool the solution to 0 °C in an ice bath. Add N-Iodosuccinimide (2.2 eq) portion-wise over 10 minutes, ensuring the temperature remains below 5 °C.
-
Catalyst Introduction: Slowly add trifluoroacetic acid (1.5 eq) dropwise to the reaction mixture.
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Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Quench the reaction by the addition of saturated aqueous sodium thiosulfate solution to neutralize any unreacted iodine. Separate the organic layer.
-
Extraction: Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield the pure 3-amino-4,5-diiodoisothiazole.
Self-Validation: The success of the synthesis is contingent on careful temperature control to prevent side reactions and the use of an inert atmosphere to avoid moisture, which can hydrolyze the reagents. The stoichiometry of NIS is critical; an excess is required for di-substitution, but a large excess can lead to the formation of undesired byproducts. The purification by column chromatography is essential to remove any mono-iodinated product and other impurities.
Characterization of Diiodoisothiazole Derivatives
The unambiguous characterization of the synthesized diiodoisothiazole derivatives is crucial. A combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), is employed for this purpose.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Predicted ¹H NMR (in CDCl₃):
The ¹H NMR spectrum of 3-amino-4,5-diiodoisothiazole is expected to be relatively simple. The primary feature will be a broad singlet corresponding to the two protons of the amino group. The chemical shift of this peak will be dependent on the concentration and the solvent used. Due to the absence of protons on the isothiazole ring at positions 4 and 5, no signals are expected in the aromatic region for the heterocyclic core.
Predicted ¹³C NMR (in CDCl₃):
The ¹³C NMR spectrum will provide direct evidence for the di-iodinated isothiazole core. We can anticipate three distinct signals:
-
C3 (Carbon bearing the amino group): This carbon is expected to resonate at a downfield chemical shift due to the electron-withdrawing effect of the adjacent nitrogen and sulfur atoms.
-
C4 and C5 (Iodinated carbons): These carbons will appear at a significantly upfield chemical shift compared to their non-halogenated counterparts due to the "heavy atom effect" of iodine. Their chemical shifts will likely be in a region distinct from typical aromatic carbons.
Data Comparison:
The following table provides a comparison of the expected ¹³C NMR chemical shifts for 3-amino-4,5-diiodoisothiazole with the reported data for 4,5-dichloroisothiazole-3-carboxylic acid.[5]
| Carbon Position | 4,5-Dichloroisothiazole-3-carboxylic acid (δ, ppm) | Predicted 3-Amino-4,5-diiodoisothiazole (δ, ppm) | Rationale for Prediction |
| C3 | ~150-160 | ~155-165 | Electron-donating amino group may slightly shield C3 compared to the electron-withdrawing carboxylic acid. |
| C4 | ~130-140 | ~90-110 | Significant upfield shift due to the heavy atom effect of iodine compared to chlorine. |
| C5 | ~130-140 | ~90-110 | Significant upfield shift due to the heavy atom effect of iodine compared to chlorine. |
Potential Applications of Diiodoisothiazole Derivatives
The unique electronic and steric properties conferred by the two iodine atoms suggest that diiodoisothiazole derivatives may possess potent biological activities.
Antifungal Activity
Halogenated isothiazoles are known to exhibit significant antifungal properties.[6][7] The mechanism of action is often attributed to their ability to inhibit essential fungal enzymes, such as those involved in cell wall biosynthesis or ergosterol production. The increased lipophilicity of diiodo derivatives may enhance their ability to penetrate fungal cell membranes, leading to improved efficacy.
Proposed Mechanism of Antifungal Action:
The following diagram illustrates a plausible mechanism by which diiodoisothiazole derivatives may exert their antifungal effects.
Caption: Proposed mechanism of antifungal action for diiodoisothiazole derivatives.
Marine Antifouling Agents
Biofouling, the accumulation of microorganisms, plants, and algae on submerged surfaces, is a significant problem in marine industries. There is a pressing need for environmentally friendly antifouling agents to replace toxic tin-based compounds. Halogenated natural products have shown promise in this area. The biocidal properties of diiodoisothiazoles make them attractive candidates for incorporation into marine coatings to prevent biofouling. Their mechanism of action likely involves the disruption of cellular processes in fouling organisms.[3]
Conclusion and Future Directions
The synthesis of novel diiodoisothiazole derivatives represents a promising avenue for the discovery of new bioactive molecules. The synthetic strategies outlined in this guide, centered on the use of N-iodosuccinimide, provide a robust framework for accessing these compounds. The predicted spectroscopic characteristics offer a valuable tool for their structural verification.
Future research should focus on the exploration of a diverse range of substituted diiodoisothiazoles and the comprehensive evaluation of their biological activities. Structure-activity relationship (SAR) studies will be crucial in identifying the key structural features that govern their antifungal and antifouling potency. Furthermore, investigations into their mechanisms of action at the molecular level will provide valuable insights for the rational design of next-generation derivatives with enhanced efficacy and selectivity.
References
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Synthesis, Characterization, and In Vivo Study of Some Novel 3,4,5-Trimethoxybenzylidene-hydrazinecarbothioamides and Thiadiazoles as Anti-Apoptotic Caspase-3 Inhibitors. MDPI. Available at: [Link]
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Synthesis, characterization and antimicrobial activity of some novel 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives. ResearchGate. Available at: [Link]
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Synthesis, characterization and analgesic studies of novel thiazole derivatives of 4-piperidone. PubMed. Available at: [Link]
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New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. MDPI. Available at: [Link]
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Synthesis, Structure and Molecular Docking of New 4,5-Dihydrothiazole Derivatives Based on 3,5-Dimethylpyrazole and Cytisine and Salsoline Alkaloids. PMC. Available at: [Link]
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Isothiazoles (1,2-Thiazoles): Synthesis, Properties and Applications. ResearchGate. Available at: [Link]
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The newly synthesized thiazole derivatives as potential antifungal compounds against Candida albicans. PMC. Available at: [Link]
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Review on Molecular Mechanisms of Antifouling Compounds: An Update since 2012. PMC. Available at: [Link]
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A Review on Isothiazoles and their Derivatives: Synthesis, Reactions and Pharmaceutical Importance. ResearchGate. Available at: [Link]
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Complete 1H and 13C NMR spectral assignment of benzo[d]isothiazole derivatives and of an isoindole isoster. PubMed. Available at: [Link]
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Design, synthesis and fungicidal activity of isothiazole–thiazole derivatives. ResearchGate. Available at: [Link]
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Discovery of Novel Isothiazole, 1,2,3-Thiadiazole, and Thiazole-Based Cinnamamides as Fungicidal Candidates. ACS Publications. Available at: [Link]
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Antifouling Activity of Halogenated Compounds Derived from the Red Alga Sphaerococcus coronopifolius: Potential for the Development of Environmentally Friendly Solutions. MDPI. Available at: [Link]
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Synthesis, characterization and DFT studies of 4-amino-5-(indol-3-oyl)-2-phenylaminothiazole. ResearchGate. Available at: [Link]
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Research Progress of Natural Products and Their Derivatives in Marine Antifouling. MDPI. Available at: [Link]
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The ¹H & ¹³C NMR spectra of thiazole derivative 10d. ResearchGate. Available at: [Link]
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Supporting Information Org. Commun. 15:4 (2022) 378-385 Zn(OAc)2•2H2O: An efficient catalyst for the one-pot synthesis of 2-substituted benzothiazoles. ACG Publications. Available at: [Link]
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Design, synthesis and fungicidal activity of isothiazole–thiazole derivatives. RSC Publishing. Available at: [Link]
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Development of Anti-fouling Coating Using in Marine Environment. Atlantis Press. Available at: [Link]
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Design, synthesis and fungicidal activity of isothiazole-thiazole derivatives. PubMed. Available at: [Link]
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N-Iodosuccinimide (NIS). Organic Chemistry Portal. Available at: [Link]
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Research Strategies to Develop Environmentally Friendly Marine Antifouling Coatings. NIH. Available at: [Link]
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13C NMR Spectroscopy 1H and 13C NMR compared. ChemConnections. Available at: [Link]
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5 Combination of 1H and 13C NMR Spectroscopy. Thieme Connect. Available at: [Link]
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Methodological & Application
Application Note: 4,5-Diiodoisothiazole in Organic Electronics
This guide details the application of 4,5-diiodoisothiazole as a specialized electron-deficient building block for organic electronic materials.[1] It focuses on its utility in synthesizing small-molecule semiconductors and fused-ring systems for Organic Photovoltaics (OPVs) and Organic Field-Effect Transistors (OFETs).
Introduction & Strategic Rationale
4,5-diiodoisothiazole is a high-value heteroaromatic building block characterized by the electron-withdrawing nature of the isothiazole ring (S–N bond). Unlike its isomer thiazole, isothiazole possesses a unique dipole arrangement and lower-lying LUMO levels, making it an effective electron-accepting (A) unit in Donor-Acceptor (D-A) architectures.
The 4,5-diiodo functionalization is critical because:
-
Regioselectivity: It targets the "backbone" carbons (C4 and C5), leaving the C3 position available for orthogonal functionalization or serving as a capping site.
-
Steric Tuning: Substituents at the 4,5-positions induce a twisted molecular conformation due to steric hindrance with adjacent rings, which is advantageous for disrupting excessive aggregation in solution-processed small molecules.
-
Annulation Precursor: It serves as a scaffold for synthesizing fused ring systems (e.g., thieno[3,4-c]isothiazole) via cyclization reactions across the 4,5-bond.
Key Material Properties
| Property | Value/Description | Relevance to Electronics |
| Molecular Formula | C₃HI₂NS | Core scaffold |
| Electronic Character | Electron-Deficient (Acceptor) | Lowers LUMO, facilitates electron transport (n-type). |
| Reactivity | C–I bonds (High susceptibility) | Ideal for Pd-catalyzed Cross-Coupling (Stille, Suzuki). |
| Geometry | Planar (monomer), Twisted (polymer) | Controls π-π stacking and solubility. |
Synthetic Utility & Mechanism
The primary utility of 4,5-diiodoisothiazole lies in Palladium-catalyzed cross-coupling reactions. The C–I bond is weaker and more reactive than C–Br, allowing for milder reaction conditions and higher yields, which is crucial when preserving sensitive conjugated systems.
Core Workflow: Synthesis of D-A-D Small Molecules
The most direct application is the synthesis of 4,5-bis(heteroaryl)isothiazoles . In this architecture, the isothiazole acts as the central acceptor (A) flanked by two donor (D) units (e.g., thiophene, furan).
Mechanism:
-
Oxidative Addition: Pd(0) inserts into the C–I bond.
-
Transmetallation: The organotin (Stille) or organoboron (Suzuki) reagent transfers the donor group to the Pd center.
-
Reductive Elimination: The C–C bond is formed, regenerating the catalyst.
Visualization: Synthetic Pathway
The following diagram illustrates the synthesis of a 4,5-bis(thienyl)isothiazole derivative via Stille Coupling.
Caption: Figure 1. Palladium-catalyzed Stille coupling pathway for synthesizing D-A-D small molecules using 4,5-diiodoisothiazole.
Detailed Experimental Protocol
Protocol Title: Synthesis of 4,5-Bis(2-thienyl)isothiazole via Stille Cross-Coupling Objective: To couple electron-rich thiophene donors to the electron-deficient isothiazole core.
Reagents & Equipment[2]
-
Precursor: 4,5-Diiodoisothiazole (1.0 eq, 1 mmol, 336 mg)
-
Coupling Partner: 2-(Tributylstannyl)thiophene (2.5 eq, 2.5 mmol)
-
Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq, 5 mol%)
-
Solvent: Anhydrous Toluene (10 mL)
-
Vessel: Schlenk flask or microwave vial, argon-purged.
Step-by-Step Methodology
-
Inert Atmosphere Setup:
-
Flame-dry a 50 mL Schlenk flask under vacuum and purge with Argon (3 cycles).
-
Expert Note: Oxygen scavenges the Pd(0) catalyst, leading to homocoupling of the stannane. Rigorous deoxygenation is non-negotiable.
-
-
Reagent Loading:
-
Add 4,5-diiodoisothiazole (336 mg) and Pd(PPh₃)₄ (58 mg) to the flask against a positive stream of Argon.
-
Add anhydrous toluene (10 mL) via syringe.
-
Add 2-(Tributylstannyl)thiophene (0.93 g/mL, ~0.8 mL) dropwise.
-
-
Reaction:
-
Heat the mixture to 110°C (reflux) for 24 hours .
-
Monitoring: Check progress via TLC (Hexane:Ethyl Acetate 9:1). The starting diiodide (high Rf) should disappear; the mono-substituted intermediate may appear transiently.
-
-
Work-up:
-
Cool to room temperature.
-
Add 5 mL of saturated KF (potassium fluoride) solution and stir for 30 mins.
-
Why? KF precipitates the toxic tributyltin byproduct as insoluble Bu₃SnF, simplifying purification.
-
Filter through a Celite pad to remove Pd black and tin salts. Wash with dichloromethane.
-
-
Purification:
-
Concentrate the filtrate under reduced pressure.
-
Purify via Silica Gel Column Chromatography using Hexane/DCM gradient.
-
Recrystallize the product from Ethanol/Hexane to achieve electronic-grade purity (>99.5%).
-
Troubleshooting & Optimization
-
Low Yield? Switch to Pd₂(dba)₃ / P(o-tol)₃ catalyst system if steric hindrance at the 4,5-position is significant.
-
Black Precipitate Early? Catalyst decomposition due to oxygen. Re-purify solvents and increase Argon flow.
-
Incomplete Mono-coupling? Increase temperature to 120°C (using o-xylene) or extend time. The second coupling at C4 is slower than C5 due to steric crowding.
Application in Devices
Organic Photovoltaics (OPV)
In OPVs, 4,5-functionalized isothiazoles serve as non-fullerene acceptors or wide-bandgap donors.
-
Energy Level Tuning: The isothiazole core lowers the HOMO level, increasing the Open Circuit Voltage (
) of the device. -
Morphology: The "kinked" linkage at 4,5 prevents excessive crystallization, promoting the formation of the interpenetrating bulk heterojunction required for efficient charge separation.
Organic Field-Effect Transistors (OFET)
-
Charge Transport: The electron deficiency facilitates electron injection. However, 4,5-derivatives often show ambipolar transport (both holes and electrons) depending on the flanking groups.
-
Design Logic: To maximize mobility, use planar flanking groups (like fused thiophenes) to counteract the twist induced by the 4,5-linkage.
Visualization: Energy Level Alignment
Caption: Figure 2. Energy level diagram showing the role of the isothiazole acceptor in creating an energetic offset for exciton dissociation.
Safety & Handling
-
Toxicity: Halogenated heterocycles are potential irritants. Organotin reagents (Stille) are highly toxic neurotoxins; handle only in a fume hood with double gloving.
-
Light Sensitivity: Iodinated compounds can liberate iodine upon light exposure. Store 4,5-diiodoisothiazole in amber vials under Argon at 4°C.
References
-
Isothiazole Synthesis & Properties: Synthesis of Isothiazoles. Organic Chemistry Portal. Available at: [Link]
-
Stille Coupling Mechanism: The Stille Reaction. Wikipedia/Organic Chemistry Portal. Available at: [Link]
-
Thiazole/Isothiazole in Electronics: Thiazolo[5,4-d]thiazoles – promising building blocks in the synthesis of semiconductors. Royal Society of Chemistry. Available at: [Link]
-
General Protocol for Halothiophene Coupling: Pd-catalyzed Stille coupling of 5-iodotriazole (Analogous Protocol). ResearchGate. Available at: [Link]
Sources
Application Notes & Protocols: Strategic Derivatization of 4,5-Diiodoisothiazole for Medicinal Chemistry
Introduction
The isothiazole nucleus is a privileged scaffold in medicinal chemistry, integral to a range of biologically active compounds.[1] Its unique electronic properties and ability to engage in various biological interactions have led to its incorporation into drugs for treating conditions from cancer to neurological disorders.[2] The 4,5-diiodoisothiazole scaffold, in particular, represents a versatile and highly valuable starting material for the synthesis of novel drug candidates. The two iodine substituents serve as reactive handles for the introduction of diverse molecular fragments through modern cross-coupling and metal-halogen exchange reactions. This guide provides an in-depth exploration of the derivatization strategies for 4,5-diiodoisothiazole, complete with detailed protocols and the scientific rationale behind the experimental choices, to empower researchers in drug discovery and development.
Chemical Properties and Reactivity of 4,5-Diiodoisothiazole
The reactivity of 4,5-diiodoisothiazole is governed by the electronic nature of the isothiazole ring and the inherent properties of the carbon-iodine bonds. The isothiazole ring is an electron-deficient heterocycle, which influences the reactivity of its substituents. The carbon-iodine bonds at the 4- and 5-positions are susceptible to oxidative addition with transition metal catalysts, such as palladium, making them ideal sites for cross-coupling reactions.[3] Furthermore, the lability of the C-I bond allows for metal-halogen exchange reactions, providing an alternative route to functionalization.
The differential electronic environment of the C4 and C5 positions can, in principle, allow for selective mono-functionalization under carefully controlled conditions, followed by a second, different functionalization at the remaining iodo-position. This potential for sequential and selective derivatization makes 4,5-diiodoisothiazole a powerful platform for generating libraries of structurally diverse compounds for biological screening.
Key Derivatization Strategies
The primary methods for the derivatization of 4,5-diiodoisothiazole fall into two main categories: palladium-catalyzed cross-coupling reactions and metal-halogen exchange reactions.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are among the most powerful and versatile tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.[3] For 4,5-diiodoisothiazole, the most relevant of these are the Suzuki-Miyaura, Sonogashira, and Stille couplings.
The Suzuki-Miyaura reaction involves the coupling of an organohalide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base.[3][4] This reaction is widely used due to its mild reaction conditions, high functional group tolerance, and the commercial availability of a vast array of boronic acids.[3]
Causality of Experimental Choices:
-
Catalyst: A palladium(0) species is the active catalyst. Often, a stable palladium(II) precatalyst like Pd(PPh₃)₄ or a combination of a Pd(II) source (e.g., Pd(OAc)₂) and phosphine ligands is used. The ligands stabilize the palladium center and influence its reactivity.[3]
-
Base: A base is crucial for the transmetalation step of the catalytic cycle.[3] Inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are commonly employed. The choice of base can affect the reaction rate and yield.
-
Solvent: A mixture of an organic solvent (e.g., toluene, 1,4-dioxane, or DMF) and water is often used to dissolve both the organic and inorganic reagents.[5]
Diagram: Suzuki-Miyaura Coupling Workflow.
The Sonogashira coupling is a powerful method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[6][7] This reaction typically requires a palladium catalyst, a copper(I) co-catalyst, and an amine base.[7][8]
Causality of Experimental Choices:
-
Catalysts: A palladium(0) catalyst facilitates the oxidative addition to the C-I bond, while a copper(I) salt (e.g., CuI) acts as a co-catalyst to form a copper(I) acetylide intermediate, which then undergoes transmetalation with the palladium complex.[6][7]
-
Base: An amine base, such as triethylamine (TEA) or diisopropylamine (DIPA), is used to deprotonate the terminal alkyne and to neutralize the hydrogen halide formed during the reaction.[7]
-
Solvent: Anhydrous, deoxygenated solvents like THF or DMF are typically used to prevent side reactions.
The Stille coupling involves the reaction of an organohalide with an organotin compound, catalyzed by palladium.[9] While organotin reagents are toxic, the Stille reaction is advantageous due to its tolerance of a wide range of functional groups and its insensitivity to the presence of water.
Causality of Experimental Choices:
-
Catalyst: Similar to other cross-coupling reactions, a palladium(0) catalyst is essential.
-
Ligands: Phosphine ligands are used to stabilize the palladium catalyst and modulate its reactivity.
-
Solvent: Aprotic polar solvents such as DMF, NMP, or THF are commonly used.
| Reaction | Catalyst System | Base | Solvent | Typical Temperature |
| Suzuki-Miyaura | Pd(PPh₃)₄ or Pd(OAc)₂/Ligand | K₂CO₃, Cs₂CO₃, K₃PO₄ | Toluene/H₂O, Dioxane/H₂O | 80-110 °C |
| Sonogashira | Pd(PPh₃)₄ / CuI | TEA, DIPA | THF, DMF | Room Temp. to 60 °C |
| Stille | Pd(PPh₃)₄ | Not required | DMF, THF, Toluene | 80-120 °C |
| Table 1: Typical Conditions for Cross-Coupling Reactions on Diiodoisothiazole. |
Metal-Halogen Exchange
Metal-halogen exchange is a powerful method for converting an aryl halide into a highly reactive organometallic species, which can then be quenched with various electrophiles.[10][11] For 4,5-diiodoisothiazole, this typically involves the use of an organolithium reagent.
Causality of Experimental Choices:
-
Reagent: Organolithium reagents, such as n-butyllithium (n-BuLi) or tert-butyllithium (t-BuLi), are commonly used.[11] The exchange is typically very fast, even at low temperatures.[12]
-
Temperature: The reaction is performed at low temperatures (e.g., -78 °C) to prevent side reactions of the highly reactive organolithium intermediate.
-
Electrophile: A wide variety of electrophiles can be used to trap the lithiated isothiazole, including aldehydes, ketones, carbon dioxide, and alkyl halides, allowing for the introduction of a diverse range of functional groups.
Diagram: Metal-Halogen Exchange and Quenching Workflow.
Medicinal Chemistry Applications
The derivatization of the 4,5-diiodoisothiazole scaffold opens up avenues to a vast chemical space with potential therapeutic applications. Substituted isothiazoles and the closely related thiazoles have demonstrated a wide range of biological activities.[13]
-
Anti-inflammatory Agents: By introducing amide functionalities, isothiazole derivatives can be developed as potent anti-inflammatory agents.[13]
-
Anticancer Agents: Thiazole-based compounds have been investigated as inhibitors of various cancer-related targets.[14] The derivatization of 4,5-diiodoisothiazole can lead to the discovery of novel anticancer agents.
-
CNS-Active Agents: The isothiazole scaffold is present in antipsychotic drugs like ziprasidone, highlighting its potential for the development of new treatments for neurological and psychiatric disorders.[12]
Detailed Experimental Protocols
The following protocols are provided as a starting point for the derivatization of 4,5-diiodoisothiazole and are based on established methods for similar halogenated heterocycles.[3][5] Researchers should optimize these conditions for their specific substrates.
Protocol 1: Suzuki-Miyaura Monocoupling
Objective: To synthesize a 4-iodo-5-arylisothiazole derivative.
Materials:
-
4,5-Diiodoisothiazole
-
Arylboronic acid (1.1 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equivalents)
-
Potassium carbonate (K₂CO₃) (2.0 equivalents)
-
1,4-Dioxane
-
Water
-
Nitrogen or Argon gas supply
Procedure:
-
To a flame-dried Schlenk flask, add 4,5-diiodoisothiazole, arylboronic acid, Pd(PPh₃)₄, and K₂CO₃.
-
Evacuate and backfill the flask with an inert gas (N₂ or Ar) three times.
-
Add degassed 1,4-dioxane and water (typically in a 4:1 to 5:1 ratio).
-
Heat the reaction mixture to 80-90 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired 4-iodo-5-arylisothiazole.
Self-Validation: The success of the reaction can be confirmed by LC-MS analysis of the crude and purified product, which should show the expected mass of the mono-arylated product. ¹H and ¹³C NMR spectroscopy will confirm the structure.
Protocol 2: Sonogashira Dicoupling
Objective: To synthesize a 4,5-dialkynylisothiazole derivative.
Materials:
-
4,5-Diiodoisothiazole
-
Terminal alkyne (2.5 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.1 equivalents)
-
Copper(I) iodide (CuI) (0.2 equivalents)
-
Triethylamine (TEA)
-
Anhydrous, degassed Tetrahydrofuran (THF)
-
Nitrogen or Argon gas supply
Procedure:
-
To a flame-dried Schlenk flask, add 4,5-diiodoisothiazole, Pd(PPh₃)₄, and CuI.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add anhydrous, degassed THF and triethylamine.
-
Add the terminal alkyne dropwise via syringe.
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired 4,5-dialkynylisothiazole.
Self-Validation: Successful dicoupling will be evident from the disappearance of the starting material and the appearance of a new product with the expected mass in LC-MS analysis. NMR spectroscopy will confirm the symmetrical nature of the product.
Protocol 3: Selective Mono-functionalization via Metal-Halogen Exchange
Objective: To synthesize a 4-iodo-5-formylisothiazole.
Materials:
-
4,5-Diiodoisothiazole
-
n-Butyllithium (n-BuLi) (1.0 equivalent of a titrated solution)
-
N,N-Dimethylformamide (DMF) (1.2 equivalents)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Nitrogen or Argon gas supply
Procedure:
-
Dissolve 4,5-diiodoisothiazole in anhydrous THF in a flame-dried Schlenk flask under an inert atmosphere.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add n-BuLi dropwise, maintaining the temperature at -78 °C. Stir for 30-60 minutes.
-
Add anhydrous DMF dropwise and continue stirring at -78 °C for another hour.
-
Allow the reaction to warm slowly to room temperature.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the mixture with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography to obtain 4-iodo-5-formylisothiazole.
Self-Validation: The formation of the desired product can be confirmed by the presence of an aldehyde proton signal in the ¹H NMR spectrum and the corresponding carbonyl carbon signal in the ¹³C NMR spectrum, along with the correct mass observed in MS analysis.
References
- Seo, B., Kim, Y. G., & Lee, P. H. (2016).
-
MDPI. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. Retrieved from [Link]
- Suzuki, A. (2010). Suzuki–Miyaura cross-coupling.
- Al-Masoudi, N. A., & Al-Soud, Y. A. (2009). Suzuki–Miyaura reactions of (4-bromophenyl)-4,6-dichloropyrimidine through commercially available palladium catalyst: Synthesis, optimization and their structural aspects identification through computational studies. Molecules, 14(11), 4613-4626.
- Kletskov, A. V., Eltsov, I. V., & Nenajdenko, V. G. (2019). Isothiazoles in the design and synthesis of biologically active substances and ligands for metal complexes. Russian Chemical Reviews, 88(10), 1075-1111.
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]
-
Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]
-
DiVA portal. (2015). Project Thesis Suzuki coupling of functionalized arylboronic acids to a 2-Amino-5-(4-bromophenyl)-1,3,4-thiadiazole scaffold. Retrieved from [Link]
-
ResearchGate. (n.d.). (A) Synthesis of 4,5-disubstituted thiazoles; (B) general synthetic... Retrieved from [Link]
-
PubMed. (2011). Selective Stille coupling reactions of 3-chloro-5-halo(pseudohalo)-4H-1,2,6-thiadiazin-4-ones. Retrieved from [Link]
-
Wikipedia. (n.d.). Metal–halogen exchange. Retrieved from [Link]
-
RSC Publishing. (2025). Recent progress in selective functionalization of diols via organocatalysis. Retrieved from [Link]
-
ACS Omega. (2023). Design and Synthesis of Thiazole Scaffold-Based Small Molecules as Anticancer Agents Targeting the Human Lactate Dehydrogenase A Enzyme. Retrieved from [Link]
-
Organic Syntheses Procedure. (n.d.). selective halogen-lithium exchange reactions of 2-(2'-halophenyl)ethyl halides: synthesis of. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Isothiazole synthesis. Retrieved from [Link]
-
Bode, J. W. (2019). OC II (FS 2019). Retrieved from [Link]
-
National Institutes of Health. (n.d.). Synthesis and Biological Evaluation of New 4,5-Disubstituted-Thiazolyl Amides, Derivatives of 4-Hydroxy-Piperidine or of 4-N-Methyl Piperazine. Retrieved from [Link]
-
ResearchGate. (n.d.). (A) Synthesis of 4,5-disubstituted thiazoles; (B) general synthetic... Retrieved from [Link]
-
Indian Academy of Sciences. (n.d.). Organo-lithiation and halogen metal exchange reactions in organic synthesis-an anomolous aromatic substitution via halogen-metal. Retrieved from [Link]
-
ResearchGate. (2019). (PDF) A Review on Isothiazoles and their Derivatives: Synthesis, Reactions and Pharmaceutical Importance. Retrieved from [Link]
-
ResearchGate. (n.d.). Pd-Catalyzed Heterocyclization During Sonogashira Coupling: Synthesis of 3-Aryl-substituted Imidazo[2,1-b]thiazoles | Request PDF. Retrieved from [Link]
-
NTU scholars. (n.d.). Sonogashira Coupling Reaction with Diminished Homocoupling. Retrieved from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. diva-portal.org [diva-portal.org]
- 4. Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies | MDPI [mdpi.com]
- 6. Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review [mdpi.com]
- 7. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 8. Sonogashira Coupling [organic-chemistry.org]
- 9. Selective Stille coupling reactions of 3-chloro-5-halo(pseudohalo)-4H-1,2,6-thiadiazin-4-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Metal–halogen exchange - Wikipedia [en.wikipedia.org]
- 11. ethz.ch [ethz.ch]
- 12. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 13. Synthesis and Biological Evaluation of New 4,5-Disubstituted-Thiazolyl Amides, Derivatives of 4-Hydroxy-Piperidine or of 4-N-Methyl Piperazine - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis and Selective Functionalization of Thiadiazine 1,1-Dioxides with Efficacy in a Model of Huntington’s Disease§ - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Side reactions in Suzuki coupling of 4,5-diiodoisothiazole
Technical Support Center: Suzuki Coupling of 4,5-Diiodoisothiazole
Topic: Troubleshooting Side Reactions & Regioselectivity in Pd-Catalyzed Cross-Coupling Audience: Medicinal Chemists, Process Chemists, and Academic Researchers Content Type: Technical Guide & Experimental Protocols
Core Technical Overview
Coupling 4,5-diiodoisothiazole presents a classic "chemoselectivity within regioselectivity" challenge. Unlike simple aryl halides, the isothiazole core contains a weak N–S bond and distinct electronic environments at positions C4 and C5.
The Central Dogma of Isothiazole Reactivity:
-
C5 Position (
-to-Sulfur): Electronically deficient due to the inductive effect of the adjacent sulfur atom. It is the primary site for oxidative addition (OA). -
C4 Position (
-position): Less electron-deficient. Reacts only under forcing conditions or after the C5 position has been functionalized.
Primary Challenge: The reaction frequently stalls or yields mixtures of mono-coupled (C5), bis-coupled (C4,C5), and hydrodehalogenated byproducts.
Troubleshooting Guide (Q&A)
Issue 1: "I am getting a mixture of C5-monoarylated and C4,C5-diarylated products. How do I stop at the mono-coupling?"
Diagnosis: The rate of the second oxidative addition (at C4) is competitive with the first, or you are using an excess of boronic acid/active catalyst.
Technical Explanation: In 4,5-diiodoisothiazole, the iodine at C5 is activated by the adjacent sulfur. Once the C5-aryl group is installed, the electron-richness of the ring may change depending on the aryl substituent. If the incoming aryl group is electron-withdrawing, it keeps the C4-iodine activated, promoting over-reaction.
Solution:
-
Stoichiometry Control: Use exactly 0.95 - 1.0 equivalents of boronic acid. Do not use excess.
-
Catalyst Selection: Switch to a bulky, electron-rich ligand like Pd(P(t-Bu)3)2 or Pd(dppf)Cl2 . While counter-intuitive, bulky ligands can slow down the second oxidative addition sterically if the C5 substituent is large.
-
Biphasic Optimization: Use a biphasic system (Toluene/Water or DME/Water) with weak bases (
). Strong bases ( , ) accelerate the transmetallation step, pushing the reaction toward bis-coupling.
Issue 2: "My mass spec shows a [M-I+H] peak (Loss of Iodine). Why is protodeiodination occurring?"
Diagnosis: Hydrodehalogenation (Protodeiodination) is competing with Transmetallation.
Technical Explanation: This is a common side reaction in electron-deficient heterocycles.
-
Mechanism: The Pd(II)-aryl-iodide intermediate forms. If transmetallation with the boronic acid is slow (due to steric bulk or low solubility), the Pd(II) species can undergo
-hydride elimination (if alkyl groups are present on ligands) or abstract a hydride from the solvent (especially alcohols like ethanol or isopropanol). -
Reductive Elimination: The Pd-H species reductively eliminates, replacing the Iodine with Hydrogen.
Solution:
-
Solvent Switch: Avoid primary/secondary alcohols. Use 1,4-Dioxane or THF .
-
Water Content: Ensure your solvent is degassed. While Suzuki requires water for the base mechanism, excess dissolved oxygen can promote homocoupling, consuming boronic acid and leaving the Pd-Ar-I species waiting (and eventually reducing).
-
Increase Boronic Acid Reactivity: Use Potassium Aryl Trifluoroborates (
) instead of boronic acids. They transmetallate faster, outcompeting the reduction pathway.
Issue 3: "The reaction turns black and precipitates Pd black immediately. Conversion is <10%."
Diagnosis: Catalyst poisoning by the Isothiazole Sulfur or N-S bond cleavage.
Technical Explanation: Isothiazoles contain a reactive N–S bond and a basic nitrogen.
-
Coordination: The isothiazole nitrogen or sulfur can coordinate strongly to Pd(0), displacing phosphine ligands and forming inactive complexes.
-
Ring Opening: Under harsh conditions (high T, strong base), the N–S bond can cleave, generating thiolate species that irreversibly poison the catalyst.
Solution:
-
Ligand Overload: Increase the Ligand:Metal ratio (e.g., 4:1
to Pd). -
Milder Base: Switch from
to or . -
Temperature: Do not exceed 80°C. Isothiazoles are thermally sensitive compared to thiophenes.
Optimized Experimental Protocols
Protocol A: C5-Selective Mono-Arylation
Target: 4-iodo-5-arylisothiazole
| Parameter | Condition | Rationale |
| Substrate | 4,5-diiodoisothiazole (1.0 equiv) | Limiting reagent to prevent bis-coupling. |
| Boronic Acid | Arylboronic acid (1.05 equiv) | Slight excess to ensure conversion, but minimized to stop over-arylation. |
| Catalyst | Pd(dppf)Cl2·DCM (3-5 mol%) | Bidentate ligand prevents catalyst decomposition by S-coordination. |
| Base | Mild base prevents ring degradation. | |
| Solvent | Toluene / Ethanol / Water (4:1:1) | Ethanol aids solubility but keep ratio low to prevent deiodination. |
| Temp/Time | 60°C for 4-6 hours | Moderate heat avoids N-S bond cleavage. |
Step-by-Step:
-
Charge a reaction vial with 4,5-diiodoisothiazole (1.0 eq), Arylboronic acid (1.05 eq), and Pd(dppf)Cl2 (0.05 eq).
-
Evacuate and backfill with Argon (x3).
-
Add degassed Toluene/EtOH (4:1) and 2M
. -
Heat to 60°C. Monitor by HPLC/UPLC every hour.
-
Stop when starting material is <5%. Do not wait for "perfect" conversion if bis-product starts appearing.
Protocol B: Sequential C4,C5-Diarylation
Target: 4,5-diarylisothiazole (unsymmetrical)
-
Step 1: Perform Protocol A to isolate the 5-aryl-4-iodoisothiazole. Purify via column chromatography (Silica, Hexane/EtOAc).
-
Step 2: React the isolated intermediate with the second boronic acid.
-
Catalyst: Switch to Pd(OAc)2 / SPhos or XPhos Pd G2 . The C4-iodine is deactivated and sterically crowded; a highly active Buchwald ligand is required.
-
Temp: Increase to 90-100°C.
-
Visualizing the Reaction Pathway
The following diagram illustrates the competitive pathways between the desired C5-coupling, the problematic C4-coupling, and the destructive deiodination.
Caption: Competitive reaction pathways in the Suzuki coupling of 4,5-diiodoisothiazole. Green path indicates the desired C5-selective route.
References
-
Regioselectivity in Isothiazoles
-
Mechanistic Insight on Dihaloazoles
-
Title: Catalyst-Controlled Regioselective Suzuki Couplings at Both Positions of Dihaloimidazoles, Dihalooxazoles, and Dihalothiazoles.[2]
-
Source:The Journal of Organic Chemistry, 2010.[2]
- Relevance: Provides the foundational theory for ligand-controlled selectivity in 1,3-azoles, which is chemically analogous to the 1,2-azole (isothiazole) system.
-
URL:[Link]
-
-
General Side Reactions
Sources
- 1. Regiospecific Suzuki coupling of 3,5-dichloroisothiazole-4-carbonitrile - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Catalyst-controlled regioselective Suzuki couplings at both positions of dihaloimidazoles, dihalooxazoles, and dihalothiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Stability of 4,5-Diiodoisothiazole in Solution
Welcome to the technical support center for 4,5-diiodoisothiazole. This resource is designed for researchers, scientists, and drug development professionals to address common challenges associated with the stability of this compound in solution. Drawing upon established principles of physical organic chemistry and data from analogous halogenated heterocyclic systems, this guide provides in-depth troubleshooting advice, detailed experimental protocols, and preventative strategies to ensure the integrity of your experimental outcomes.
FREQUENTLY ASKED QUESTIONS (FAQs) & TROUBLESHOOTING
This section addresses common issues encountered when working with 4,5-diiodoisothiazole solutions. Each answer provides a mechanistic explanation and actionable steps for resolution.
Question 1: My 4,5-diiodoisothiazole solution is changing color (e.g., turning yellow/brown) and I'm observing a loss of potency. What is happening?
Answer: The discoloration and loss of potency of your 4,5-diiodoisothiazole solution are likely due to chemical degradation. Several factors could be contributing to this instability. Halogenated compounds, particularly those with iodine substituents on a heterocyclic ring, can be susceptible to various degradation pathways.
One of the primary suspects is deiodination , the cleavage of the carbon-iodine bond. This can be initiated by light (photodegradation), heat, or interaction with nucleophilic species in your solution. The released iodine species can then contribute to the observed color change.
Another possibility is the degradation of the isothiazole ring itself. Isothiazole rings can be sensitive to pH, particularly alkaline conditions, which can lead to ring-opening reactions.
Troubleshooting Steps:
-
Review your solvent choice: Ensure your solvent is of high purity and free from contaminants. Some solvents can contain impurities that may catalyze degradation. The polarity of the solvent can also influence stability.[1][2][3]
-
Control the pH: If you are using an aqueous or protic solvent system, the pH should be carefully controlled. Isothiazole derivatives are generally more stable in acidic to neutral conditions.[4][5]
-
Protect from light: Store your solutions in amber vials or wrap your containers in aluminum foil to protect them from light. Photodegradation is a common issue for halogenated aromatic compounds.[6]
-
Minimize heat exposure: Store your solutions at the recommended temperature, typically refrigerated or frozen, to slow down thermally induced degradation.
-
Inert atmosphere: If you suspect oxidative degradation, preparing and storing your solutions under an inert atmosphere (e.g., nitrogen or argon) can be beneficial.
Question 2: I am seeing unexpected peaks in my HPLC analysis of a 4,5-diiodoisothiazole solution that has been stored for a while. How can I identify these and prevent their formation?
Answer: The appearance of new peaks in your chromatogram is a clear indication of degradation. These new peaks represent degradation products. Identifying these products is crucial for understanding the degradation pathway and implementing effective stabilization strategies.
The primary method for identifying these unknown peaks is Liquid Chromatography-Mass Spectrometry (LC-MS) .[7][8][9][10][11] By obtaining the mass of the degradation products, you can often deduce their chemical structure, especially when considering the starting material. For instance, a mass corresponding to the loss of one or two iodine atoms would strongly suggest deiodination.
Prevention Strategies:
-
Forced Degradation Studies: Proactively identify potential degradation products by conducting forced degradation studies. This involves intentionally exposing your 4,5-diiodoisothiazole solution to harsh conditions (acid, base, oxidation, heat, light) to accelerate degradation.[12][13][14][15][16] This will help you to develop a stability-indicating analytical method that can resolve the parent compound from all potential degradation products.
-
Use of Stabilizers:
-
Antioxidants: If you suspect oxidative degradation, the addition of antioxidants can be highly effective. Common antioxidants used in pharmaceutical formulations include butylated hydroxytoluene (BHT), butylated hydroxyanisole (BHA), and ascorbic acid.[17][18][19] These molecules can act as radical scavengers, preventing chain reactions that lead to degradation.
-
Acid Acceptors/Buffers: To prevent pH-related degradation, especially in the presence of acidic impurities or byproducts, the use of a suitable buffer system is recommended.[4][5][20][21][22] Phosphate or citrate buffers are commonly used, but their compatibility with your specific experimental system must be verified.
-
Metal Chelators: Trace metal ions can catalyze degradation reactions. If you suspect metal-catalyzed degradation, the addition of a chelating agent like ethylenediaminetetraacetic acid (EDTA) can be beneficial.
-
Question 3: What are the best practices for preparing and storing stock solutions of 4,5-diiodoisothiazole to ensure long-term stability?
Answer: Proper preparation and storage are paramount for maintaining the integrity of your 4,5-diiodoisothiazole stock solutions.
Best Practices:
-
Solvent Selection: Use high-purity, degassed solvents. For long-term storage, aprotic solvents are often preferred to minimize hydrolytic degradation. The choice of solvent should be based on solubility and stability studies.
-
pH Control: If using a protic solvent, buffer the solution to a slightly acidic pH (e.g., pH 4-6), if compatible with your downstream application.
-
Inert Conditions: Prepare the solution under an inert gas like nitrogen or argon to minimize exposure to oxygen.
-
Light Protection: Always use amber glass vials or protect clear vials from light.
-
Storage Temperature: Store stock solutions at low temperatures, typically -20°C or -80°C. Aliquot the stock solution into smaller, single-use vials to avoid repeated freeze-thaw cycles.
-
Material Compatibility: Ensure that your storage containers are made of inert materials (e.g., borosilicate glass) that do not leach impurities into the solution.
EXPERIMENTAL PROTOCOLS
This section provides detailed, step-by-step methodologies for key experiments to assess and improve the stability of 4,5-diiodoisothiazole solutions.
Protocol 1: Forced Degradation Study
This protocol is designed to intentionally degrade 4,5-diiodoisothiazole under various stress conditions to identify potential degradation products and pathways, which is a critical step in developing a stability-indicating analytical method.[23][24]
Materials:
-
4,5-diiodoisothiazole
-
High-purity solvent (e.g., acetonitrile, methanol, or a mixture with water)
-
0.1 M Hydrochloric Acid (HCl)
-
0.1 M Sodium Hydroxide (NaOH)
-
3% Hydrogen Peroxide (H₂O₂)
-
HPLC system with a UV/DAD detector
-
LC-MS system for peak identification
-
pH meter
-
Constant temperature oven
-
Photostability chamber
Procedure:
-
Prepare a Stock Solution: Prepare a stock solution of 4,5-diiodoisothiazole at a concentration of approximately 1 mg/mL in your chosen solvent.[12]
-
Acid Hydrolysis:
-
Mix equal volumes of the stock solution and 0.1 M HCl.
-
Incubate at 60°C for 24 hours.
-
Neutralize with an equivalent amount of 0.1 M NaOH.
-
Analyze by HPLC.
-
-
Base Hydrolysis:
-
Mix equal volumes of the stock solution and 0.1 M NaOH.
-
Incubate at 60°C for 24 hours.
-
Neutralize with an equivalent amount of 0.1 M HCl.
-
Analyze by HPLC.
-
-
Oxidative Degradation:
-
Mix equal volumes of the stock solution and 3% H₂O₂.
-
Keep at room temperature for 24 hours.
-
Analyze by HPLC.
-
-
Thermal Degradation:
-
Place a sample of the stock solution in an oven at 80°C for 48 hours.
-
Analyze by HPLC.
-
-
Photodegradation:
-
Expose a sample of the stock solution to light in a photostability chamber according to ICH Q1B guidelines.
-
Analyze by HPLC.
-
-
Analysis:
-
For each condition, compare the chromatogram of the stressed sample to that of an unstressed control solution.
-
Aim for 5-20% degradation of the parent compound for meaningful results.[13] Adjust stress conditions (time, temperature, reagent concentration) if degradation is too low or too high.
-
Use LC-MS to identify the mass of the major degradation products.
-
DATA PRESENTATION & VISUALIZATION
Table 1: Summary of Forced Degradation Conditions and Expected Observations
| Stress Condition | Typical Reagents/Parameters | Potential Degradation Pathway | Expected Observation in HPLC |
| Acid Hydrolysis | 0.1 M HCl, 60°C | Isothiazole ring opening | Appearance of new, more polar peaks |
| Base Hydrolysis | 0.1 M NaOH, 60°C | Isothiazole ring opening, deiodination | Appearance of new peaks, potential loss of parent peak |
| Oxidation | 3% H₂O₂, Room Temp | Oxidation of the sulfur atom, ring degradation | Appearance of new peaks |
| Thermal | 80°C | Deiodination, general decomposition | Decrease in parent peak, multiple new peaks |
| Photolysis | UV/Visible light | Deiodination, ring cleavage | Appearance of new peaks, potential color change |
Diagram 1: Decision Workflow for Stabilizing a 4,5-Diiodoisothiazole Solution
Sources
- 1. Studies About the Effect of Halogenated Solvents on the Fluorescence Properties of 9-Aryl-Substituted Isoquinolinium Derivatives – A Case Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Study in the Solvent Polarity Effects on Solvatochromic Behaviour of Pomiferin [article.sapub.org]
- 4. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 5. bioprocessintl.com [bioprocessintl.com]
- 6. researchgate.net [researchgate.net]
- 7. Automated Detection of Natural Halogenated Compounds from LC-MS Profiles-Application to the Isolation of Bioactive Chlorinated Compounds from Marine-Derived Fungi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. LC and LC–MS/MS studies for the identification and characterization of degradation products of acebutolol - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. resolvemass.ca [resolvemass.ca]
- 14. Solvent effects on halogen bond symmetry - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. ptacts.uspto.gov [ptacts.uspto.gov]
- 18. Oxidation of Drugs during Drug Product Development: Problems and Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 19. From food to pharma: antioxidant scavengers as a viable strategy to mitigate nitrosamines in drugs [manufacturingchemist.com]
- 20. Buffers in Pharmaceutical Systems, Preparation, Stability of Buffers | Pharmaguideline [pharmaguideline.com]
- 21. Pharmaceutical Buffers [chemical-sales.com]
- 22. Applications of Buffers, Buffer Equation and Buffer Capacity | Pharmaguideline [pharmaguideline.com]
- 23. database.ich.org [database.ich.org]
- 24. biopharminternational.com [biopharminternational.com]
Technical Support Center: Optimization of Catalyst Loading for Cross-Coupling with 4,5-diiodoisothiazole
Welcome to the technical support center for optimizing catalyst loading in cross-coupling reactions involving the challenging 4,5-diiodoisothiazole substrate. This guide is designed for researchers, scientists, and professionals in drug development who are looking to enhance the efficiency and yield of their synthetic routes. Cross-coupling reactions are pivotal in modern synthetic chemistry, particularly in the pharmaceutical industry for creating carbon-carbon and carbon-heteroatom bonds.[1][2][3][4] However, substrates like 4,5-diiodoisothiazole present unique challenges due to the presence of two reactive iodine atoms and the inherent electronic properties of the isothiazole ring.
This resource provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate the complexities of optimizing palladium catalyst loading for these specific reactions.
I. Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding catalyst loading optimization for cross-coupling reactions with 4,5-diiodoisothiazole.
Q1: Why is optimizing catalyst loading so critical for cross-coupling with 4,5-diiodoisothiazole?
A1: Optimizing catalyst loading is crucial for several reasons. Firstly, palladium catalysts are expensive, and minimizing the amount used directly impacts the cost-effectiveness of a synthesis, especially on a larger scale.[5] Secondly, high catalyst loadings can lead to an increase in side reactions and the formation of impurities, complicating purification and reducing the overall yield of the desired product.[6][7] For a substrate like 4,5-diiodoisothiazole, which has two potential reaction sites, improper catalyst concentration can lead to a mixture of mono- and di-substituted products, making selective synthesis challenging.[8] Finally, optimizing catalyst loading is essential for developing a robust and scalable process with consistent results.[6]
Q2: What are the typical starting catalyst loading ranges for a Suzuki-Miyaura coupling with 4,5-diiodoisothiazole?
A2: A good starting point for catalyst loading in Suzuki-Miyaura reactions is typically between 0.5 and 2.0 mol%.[6] For challenging substrates like dihaloheterocycles, it's often advisable to start at the higher end of this range and then systematically decrease the loading as the reaction conditions are optimized. In some cases, catalyst loadings can be lowered to as little as 0.0025 mol% without compromising efficiency.[9]
Q3: How does the choice of ligand affect the optimal catalyst loading?
A3: The ligand plays a critical role in stabilizing the palladium catalyst and modulating its reactivity.[10] Bulky, electron-rich phosphine ligands, for example, can enhance the rate of both oxidative addition and reductive elimination, often allowing for lower catalyst loadings.[11] The optimal palladium-to-ligand ratio is frequently 1:1, and using well-defined precatalysts can ensure this ratio and improve reaction outcomes.[12] Therefore, the choice of ligand will directly influence the amount of catalyst required to achieve a high yield.
Q4: Can I use the same optimized catalyst loading for different cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) with 4,5-diiodoisothiazole?
A4: Not necessarily. Different cross-coupling reactions proceed through distinct catalytic cycles and may have different rate-determining steps.[13] For instance, the optimal conditions for a Suzuki-Miyaura coupling may not be ideal for a Sonogashira coupling.[14] Therefore, it is essential to optimize the catalyst loading for each specific type of cross-coupling reaction.
Q5: What are the signs of catalyst deactivation in my reaction?
A5: Catalyst deactivation can manifest as a stalled or incomplete reaction, even with extended reaction times. This can be caused by several factors, including the reduction of the active Pd(II) species to inactive palladium nanoparticles or the formation of inactive palladium complexes.[15] In some cases, excess reagents or byproducts can poison the catalyst.[16] Monitoring the reaction progress over time can help identify if deactivation is occurring.
II. Troubleshooting Guides
This section provides detailed guidance on how to address specific issues you might encounter during your experiments.
Guide 1: Low or No Product Yield
Low product yield is a common issue in cross-coupling reactions.[17] The following steps can help you troubleshoot this problem.
1. Verify Reagent Quality and Inert Conditions:
-
Problem: Impurities in solvents, reagents, or the starting 4,5-diiodoisothiazole can poison the catalyst. Oxygen can also deactivate the active palladium species.
-
Solution: Ensure all solvents are anhydrous and reagents are of high purity. Degas the reaction mixture thoroughly with an inert gas (e.g., argon or nitrogen) before adding the catalyst.[17]
2. Evaluate Catalyst and Ligand Combination:
-
Problem: The chosen palladium precatalyst and ligand may not be suitable for the specific transformation with the electron-deficient isothiazole ring.
-
Solution: Screen a variety of palladium sources (e.g., Pd(OAc)₂, Pd₂(dba)₃) and ligands. For challenging substrates, consider using specialized ligands such as bulky dialkylbiaryl phosphines (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs).[11][12]
3. Adjust Catalyst Loading and Reaction Temperature:
-
Problem: The initial catalyst loading may be too low, or the reaction temperature may not be sufficient to overcome the activation energy barrier.
-
Solution: Incrementally increase the catalyst loading (e.g., from 1 mol% to 3 mol%) and/or the reaction temperature. Monitor the reaction for product formation and potential side reactions.
4. Check the Base and Solvent System:
-
Problem: The choice and strength of the base are critical for the transmetalation step in many cross-coupling reactions. The solvent also plays a significant role in solubility and reaction kinetics.[18]
-
Solution: Experiment with different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) and solvent systems (e.g., toluene, dioxane, DMF, often with water as a co-solvent).[17]
Guide 2: Formation of Side Products (e.g., Homocoupling, Protodeiodination)
The formation of side products can significantly reduce the yield of the desired coupled product.[6]
1. Minimize Homocoupling of the Boronic Acid/Ester:
-
Problem: Homocoupling of the boronic acid or ester coupling partner is a common side reaction, often exacerbated by the presence of oxygen.[17]
-
Solution: Rigorously degas the reaction mixture. Using a slight excess of the boronic acid/ester can sometimes be beneficial, but a large excess should be avoided.
2. Prevent Protodeiodination of 4,5-diiodoisothiazole:
-
Problem: The C-I bonds of the starting material can be cleaved and replaced by a hydrogen atom, a process known as protodeiodination. This is often promoted by moisture or certain bases.
-
Solution: Ensure strictly anhydrous conditions. If protodeiodination persists, consider using a weaker base or a different solvent system.
3. Control the Selectivity of the Coupling:
-
Problem: With two iodine atoms, 4,5-diiodoisothiazole can undergo both mono- and di-substitution. Achieving selective mono-substitution can be challenging.
-
Solution: Carefully control the stoichiometry of the coupling partner (typically using a slight excess for mono-substitution). Lowering the reaction temperature and catalyst loading can sometimes favor mono-arylation. The inherent steric and electronic differences between the 4- and 5-positions may also influence selectivity.[8]
Guide 3: Catalyst Deactivation and Reaction Stalling
Catalyst deactivation can lead to incomplete reactions and is a significant challenge in palladium catalysis.[15]
1. Identify the Cause of Deactivation:
-
Problem: Deactivation can be caused by the reduction of Pd(II) to Pd(0) aggregates, ligand degradation, or poisoning by impurities.[15]
-
Solution: In-situ reaction monitoring techniques can provide insights into the deactivation mechanism.[19] If Pd(0) precipitation (blackening of the reaction mixture) is observed, it's a strong indicator of catalyst agglomeration.
2. Mitigate Catalyst Deactivation:
-
Problem: Once the catalyst has deactivated, the reaction will cease.
-
Solution: Adding a fresh portion of the catalyst may restart the reaction. However, a more robust solution is to optimize the reaction conditions to prevent deactivation in the first place. This can involve using more stable precatalysts, adjusting the ligand-to-metal ratio, or adding stabilizing agents.[15]
III. Experimental Protocols and Methodologies
This section provides detailed, step-by-step protocols for key experiments in optimizing catalyst loading.
Protocol 1: High-Throughput Screening (HTS) for Initial Condition Scouting
High-throughput screening is an efficient method to rapidly evaluate a wide range of reaction parameters.[20][21]
Objective: To identify promising initial conditions (catalyst, ligand, base, solvent) for the cross-coupling of 4,5-diiodoisothiazole.
Methodology:
-
Plate Setup: Use a 96-well plate with glass vial inserts to perform multiple reactions in parallel.[22]
-
Stock Solution Preparation: Prepare stock solutions of 4,5-diiodoisothiazole, the coupling partner (e.g., a boronic acid), the palladium precatalyst, the ligand, and the base in a suitable solvent.
-
Dispensing: Use manual or automated liquid handling to dispense the stock solutions into the vials according to a predefined experimental design.[21][22] A full factorial design can be employed to test all combinations of the chosen variables.[20]
-
Inerting: Place the sealed 96-well plate in a glovebox or use a manifold to purge each vial with an inert gas.
-
Reaction: Heat the plate to the desired temperature on a heating block with stirring.
-
Quenching and Analysis: After the specified reaction time, quench the reactions and analyze the product formation in each well using a high-throughput analytical technique such as LC-MS.
Data Presentation:
| Variable | Conditions Screened |
| Pd Precatalyst | Pd(OAc)₂, Pd₂(dba)₃, PdCl₂(PPh₃)₂ |
| Ligand | PPh₃, SPhos, XPhos, RuPhos |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄, t-BuOK |
| Solvent | Toluene, Dioxane, DMF, THF/H₂O (4:1) |
| Temperature | 80 °C, 100 °C, 120 °C |
Protocol 2: Systematic Catalyst Loading Optimization
Once promising initial conditions are identified, the next step is to systematically optimize the catalyst loading.
Objective: To determine the minimum catalyst loading required to achieve maximum yield in a reasonable timeframe.
Methodology:
-
Setup: Set up a series of parallel reactions using the best conditions identified from the HTS screen.
-
Vary Catalyst Loading: In each reaction, vary the catalyst loading systematically, for example: 2.0 mol%, 1.5 mol%, 1.0 mol%, 0.5 mol%, 0.1 mol%, and 0.05 mol%.
-
Monitoring: Monitor the progress of each reaction over time by taking aliquots and analyzing them by HPLC or GC.[19][23] This will provide kinetic data and help determine the optimal reaction time for each catalyst loading.
-
Analysis: Plot the yield versus catalyst loading to identify the point at which further increases in loading do not significantly improve the yield.
Data Presentation:
| Catalyst Loading (mol%) | Reaction Time (h) | Yield (%) |
| 2.0 | 4 | 95 |
| 1.5 | 4 | 94 |
| 1.0 | 6 | 92 |
| 0.5 | 8 | 88 |
| 0.1 | 12 | 75 |
| 0.05 | 24 | 60 |
IV. Visualizations and Diagrams
Workflow for Catalyst Loading Optimization
The following diagram illustrates a systematic approach to optimizing catalyst loading for the cross-coupling of 4,5-diiodoisothiazole.
Caption: A three-phase workflow for optimizing catalyst loading.
Troubleshooting Decision Tree for Low Yield
This diagram provides a logical path for diagnosing and resolving low product yield.
Caption: A decision tree for troubleshooting low reaction yields.
V. References
Sources
- 1. mdpi.com [mdpi.com]
- 2. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jocpr.com [jocpr.com]
- 4. researchgate.net [researchgate.net]
- 5. uwindsor.ca [uwindsor.ca]
- 6. Optimizing Suzuki Coupling Reactions [covasyn.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Addressing challenges in palladium-catalyzed cross-coupling reactions through ligand design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 13. calibrechem.com [calibrechem.com]
- 14. Challenging cross couplings, in water, aided by in situ iodination of (hetero)aromatic bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pub.epsilon.slu.se [pub.epsilon.slu.se]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Development of an automated kinetic profiling system with online HPLC for reaction optimization - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 20. unchainedlabs.com [unchainedlabs.com]
- 21. chemrxiv.org [chemrxiv.org]
- 22. pubs.acs.org [pubs.acs.org]
- 23. Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery [dspace.library.uvic.ca]
Validation & Comparative
A Comparative Guide to Absolute Structure Confirmation: The Definitive Role of X-ray Crystallography for 4,5-diiodoisothiazole Derivatives
For Immediate Application By: Researchers, scientists, and drug development professionals.
In the landscape of pharmaceutical development and materials science, the precise three-dimensional arrangement of atoms within a molecule—its absolute configuration—is a critical determinant of its function and activity. This is particularly true for chiral molecules, where enantiomers can exhibit dramatically different physiological effects. This guide provides an in-depth comparison of leading techniques for absolute structure determination, with a focused exploration of why single-crystal X-ray crystallography stands as the gold standard, especially for complex structures like 4,5-diiodoisothiazole derivatives.
The Challenge of Chirality and the Quest for Absolute Configuration
Chiral molecules, non-superimposable mirror images of each other known as enantiomers, are ubiquitous in nature and synthetic chemistry.[1] Determining the absolute spatial arrangement of atoms is not merely an academic exercise; it is a fundamental requirement in drug development, where one enantiomer may be therapeutic while the other is inactive or even harmful. While various spectroscopic and computational methods exist, each comes with its own set of limitations and prerequisites.
Single-crystal X-ray diffraction (SC-XRD) offers a direct and unambiguous method for determining the three-dimensional structure of a molecule.[2][3][4][5] This technique relies on the diffraction of X-rays by a crystalline sample to generate a detailed electron density map, from which atomic positions can be precisely determined.[1][5]
The Power of Anomalous Dispersion in X-ray Crystallography
For chiral molecules, the determination of absolute configuration via X-ray crystallography is made possible by a phenomenon known as anomalous dispersion or resonant scattering.[6][7] When the energy of the incident X-rays is close to the absorption edge of an atom in the crystal, the scattering of those X-rays is altered in both magnitude and phase.[7][8][9] This effect breaks Friedel's Law, which states that the intensities of diffraction spots from planes (h,k,l) and (-h,-k,-l) are equal.[7] The resulting differences in intensity between these "Bijvoet pairs" are directly related to the absolute configuration of the molecule.
The presence of heavy atoms, such as the iodine in 4,5-diiodoisothiazole derivatives, significantly enhances the anomalous scattering signal.[7][8] This makes the determination of the absolute configuration more robust and reliable. The strength of the anomalous signal is dependent on both the atomic weight of the atom and the wavelength of the X-rays used.[8]
A key metric in this analysis is the Flack parameter , a value refined during the crystallographic analysis that indicates the correctness of the assigned absolute configuration.[10] A Flack parameter close to 0 suggests the assigned configuration is correct, while a value near 1 indicates that the inverted structure is the correct one.[10][11]
Comparative Analysis of Absolute Configuration Determination Methods
While X-ray crystallography is a powerful tool, it is not the only method for determining absolute configuration. Other techniques, primarily spectroscopic, offer alternative approaches, each with its own advantages and disadvantages.
| Technique | Principle | Advantages | Disadvantages | Sample Requirements |
| X-ray Crystallography | Diffraction of X-rays by a single crystal, utilizing anomalous dispersion for absolute configuration.[6][7] | Provides a direct and unambiguous 3D structure.[1][2] The "gold standard" for absolute configuration. | Requires a high-quality single crystal, which can be difficult to obtain.[12] | High-purity single crystal (typically 0.1-0.5 mm).[2] |
| Vibrational Circular Dichroism (VCD) | Measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule in solution.[13] | Does not require crystallization.[13] Provides information about the solution-phase conformation.[13][14] | Requires comparison with computationally predicted spectra (e.g., using DFT), which can be complex and time-consuming.[14] Can be sensitive to solvent effects.[15] | Enantiomerically pure sample in solution (typically mg amounts).[13] |
| Electronic Circular Dichroism (ECD) | Measures the differential absorption of left and right circularly polarized UV-Vis light by a chiral molecule.[16] | Useful for molecules with a suitable chromophore.[17] Can be used for samples in solution. | Also relies on comparison with theoretical calculations for absolute configuration assignment.[17][18] | Enantiomerically pure sample with a chromophore in solution (µg to mg amounts). |
| NMR Spectroscopy with Chiral Derivatizing Agents (CDAs) | The chiral analyte is reacted with a chiral derivatizing agent to form diastereomers, which exhibit distinct NMR spectra.[1][19] | Does not require crystallization. A widely accessible technique. | Indirect method that relies on the formation of diastereomers and can be influenced by the choice of CDA.[20] Can be difficult to interpret for complex molecules. | Enantiomerically pure sample (mg amounts).[19] |
Experimental Workflow: Absolute Structure Determination of a 4,5-diiodoisothiazole Derivative
The following diagram outlines the typical workflow for determining the absolute structure of a 4,5-diiodoisothiazole derivative using single-crystal X-ray crystallography.
Caption: A streamlined workflow for the absolute structure determination of a 4,5-diiodoisothiazole derivative via X-ray crystallography.
Detailed Experimental Protocol
-
Crystal Growth: High-quality single crystals of the enantiomerically pure 4,5-diiodoisothiazole derivative are grown using a suitable technique such as slow evaporation from a saturated solution, vapor diffusion, or cooling crystallization. The choice of solvent is critical and may require screening of various solvent systems.
-
Crystal Selection and Mounting: A suitable single crystal (typically with dimensions of 0.1-0.3 mm) is selected under a microscope.[2] The crystal is then mounted on a goniometer head using a cryoprotectant if data is to be collected at low temperatures.
-
Data Collection: The mounted crystal is placed on a single-crystal X-ray diffractometer. X-ray diffraction data is collected, often using a radiation source that maximizes the anomalous scattering from the iodine atoms (e.g., Cu Kα radiation).[6][7] A complete sphere of data is collected to ensure accurate measurement of Bijvoet pairs.
-
Data Processing and Structure Solution: The raw diffraction data is processed to integrate the intensities of the reflections and apply corrections for factors such as absorption. The crystal structure is then solved using methods like direct methods or Patterson methods to obtain an initial model of the atomic positions.[21]
-
Structure Refinement: The initial structural model is refined against the experimental data.[22] This iterative process involves adjusting atomic positions, and thermal parameters (describing atomic vibrations) to minimize the difference between the observed and calculated structure factors. For high-quality data, anisotropic displacement parameters are refined for non-hydrogen atoms.[22]
-
Absolute Structure Determination: During the final stages of refinement, the Flack parameter is calculated to determine the absolute configuration.[10] A value close to zero with a small standard uncertainty confirms the correctness of the assigned stereochemistry.[11]
-
Structure Validation and Reporting: The final refined structure is validated using crystallographic software to check for geometric consistency and other potential issues. The results are typically reported in a Crystallographic Information File (CIF).
Choosing the Right Technique: A Decision Framework
The selection of an appropriate method for absolute structure determination depends on several factors, including the nature of the sample, the available instrumentation, and the desired level of certainty.
Caption: A decision-making framework for selecting the appropriate technique for absolute configuration determination.
Conclusion
For the unambiguous determination of the absolute configuration of novel chiral compounds, particularly those containing heavy atoms like 4,5-diiodoisothiazole derivatives, single-crystal X-ray crystallography remains the unparalleled method of choice. Its ability to provide a direct visualization of the three-dimensional atomic arrangement, coupled with the robust analytical power of anomalous dispersion, offers a level of certainty that is essential for advancing drug discovery and materials science. While spectroscopic methods like VCD and ECD provide valuable alternatives, especially when crystallization is challenging, they are indirect and rely on computational comparisons. Therefore, for definitive structural elucidation, the investment in obtaining high-quality single crystals for X-ray diffraction analysis is a scientifically sound and often critical step.
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Chemical Crystallography. (n.d.). Absolute configuration. Retrieved from [Link]
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Kellenbach, E. R., Dukor, R. K., & Nafie, L. A. (n.d.). Absolute configuration determination of chiral molecules without crystallisation by vibrational circular dichroism (VCD). Spectroscopy Europe. Retrieved from [Link]
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Thompson, A. L., & Watkin, D. J. (2011). CRYSTALS enhancements: absolute structure determination. Journal of Applied Crystallography, 44(5), 1017–1022. Retrieved from [Link]
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Martinez-Mayorga, K. (n.d.). The anomalous dispersion. Structural resolution. Retrieved from [Link]
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Breit, B., & Seiche, W. (2020). Absolute Configuration of Small Molecules by Co‐Crystallization. Angewandte Chemie International Edition, 59(37), 15875-15884. Retrieved from [Link]
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Chemistry LibreTexts. (2021, July 16). 6.3: Absolute Configuration and the (R) and (S) System. Retrieved from [Link]
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ResearchGate. (2025, August 5). Absolute configuration determination of chiral molecules without crystallisation by vibrational circular dichroism (VCD). Retrieved from [Link]
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MIT Department of Chemistry. (n.d.). Absolute Configuration. Retrieved from [Link]
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Encyclopedia.pub. (2019, June 14). Electronic Circular Dichroism. Retrieved from [Link]
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Horowitz, S., et al. (2019). Identifying dynamic, partially occupied residues using anomalous scattering. IUCr Journals. Retrieved from [Link]
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Carleton College. (2007, May 17). Single-crystal X-ray Diffraction. SERC. Retrieved from [Link]
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Schrödinger. (n.d.). Improving absolute configuration assignments with vibrational circular dichroism (VCD) by modeling solvation and dimerization effects. Retrieved from [Link]
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Frontiers. (2019, May 19). Assigning the Absolute Configurations of Chiral Primary Amines Based on Experimental and DFT-Calculated 19F Nuclear Magnetic Resonance. Retrieved from [Link]
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MIT OpenCourseWare. (n.d.). Structure refinement. Retrieved from [Link]
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Oreate AI Blog. (2026, January 7). Guidelines for Single Crystal X-Ray Diffraction Testing: A Comprehensive Analysis From Sample Preparation to Data Analysis. Retrieved from [Link]
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Hendrickson, W. A. (2014). Anomalous Diffraction in Crystallographic Phase Evaluation. PMC - NIH. Retrieved from [Link]
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ResearchGate. (2025, August 7). Strategies for using NMR spectroscopy to determine absolute configuration. Retrieved from [Link]
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Frontiers. (2022). Computational methods and points for attention in absolute configuration determination. Retrieved from [Link]
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Tanaka, K., & Tanaka, N. (2013). Circular dichroism calculation for natural products. Journal of Natural Products, 76(4), 629-642. Retrieved from [Link]
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ResearchGate. (2025, October 15). Howard Flack and the Flack Parameter. Retrieved from [Link]
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Wenzel, T. J., & Chisholm, C. D. (2011). Chiral derivatizing agents, macrocycles, metal complexes, and liquid crystals for enantiomer differentiation in NMR spectroscopy. PubMed. Retrieved from [Link]
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Dorset, D. L. (1995). The accurate electron crystallographic refinement of organic structures containing heavy atoms. PubMed. Retrieved from [Link]
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Stephens, P. J., et al. (2003). Determination of Absolute Configuration Using Density Functional Theory Calculations of Optical Rotation and Electronic Circular Dichroism: Chiral Alkenes. The Journal of Organic Chemistry - ACS Publications. Retrieved from [Link]
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ResearchGate. (2013, June 19). What other methods are there for determination of absolute configuration of small molecules? Retrieved from [Link]
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ResearchGate. (2015, July 8). Single Crystal Diffraction. Retrieved from [Link]
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Chemistry LibreTexts. (2023, July 30). Absolute Configuration - R-S Sequence Rules. Retrieved from [Link]
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Flack, H. D. (2003). Reporting and evaluating absolute-structure and absolute-configuration determinations. Journal of Applied Crystallography, 36(4), 957-959. Retrieved from [Link]
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PubMed Central. (2023, March 21). Interpreting vibrational circular dichroism spectra: the Cai•factor for absolute configuration with confidence. Retrieved from [Link]
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The Journal of Organic Chemistry - ACS Publications. (n.d.). Determination of Absolute Configuration Using Vibrational Circular Dichroism Spectroscopy: The Chiral Sulfoxide 1-(2-methylnaphthyl) Methyl Sulfoxide. Retrieved from [Link]
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MIT OpenCourseWare. (n.d.). Anomalous scattering. Retrieved from [Link]
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Brunger, A. T. (2006). Considerations for the refinement of low-resolution crystal structures. IUCr Journals. Retrieved from [Link]
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A Senior Application Scientist's Guide to the Comparative Reactivity of 4,5-Diiodoisothiazole and 4,5-Dibromoisothiazole
For researchers and professionals in drug development and materials science, the isothiazole scaffold is a cornerstone heterocyclic motif. Its derivatives are integral to a vast array of bioactive molecules and functional materials. Among the most versatile building blocks for creating complex isothiazole-containing structures are the 4,5-dihalo-substituted variants. This guide provides an in-depth, objective comparison of the reactivity between 4,5-diiodoisothiazole and 4,5-dibromoisothiazole, supported by mechanistic principles and experimental data, to inform strategic decisions in synthetic design.
Core Principles: Why Halogen Identity Dictates Reactivity
The significant difference in reactivity between 4,5-diiodoisothiazole and 4,5-dibromoisothiazole is fundamentally governed by the distinct properties of the carbon-halogen bond. Two key factors are at play:
-
Bond Dissociation Energy (BDE): The carbon-iodine (C-I) bond is substantially weaker and longer than the carbon-bromine (C-Br) bond. This lower BDE means that less energy is required to cleave the C-I bond, making it more susceptible to reactions that involve bond breaking, such as oxidative addition in palladium-catalyzed cross-coupling reactions.[1]
-
Polarizability: Iodine is larger and more polarizable than bromine. Its diffuse valence electrons are more easily distorted, which facilitates interactions with transition metal catalysts and enhances the rate of key steps like oxidative addition.
This inherent reactivity difference (C-I > C-Br) is the linchpin for achieving selective functionalization, allowing chemists to address the 4- and 5-positions of the isothiazole ring sequentially and with high precision.[1]
Caption: General principle of selective reactivity in dihaloisothiazoles.
Comparative Analysis of Key Synthetic Transformations
The superior reactivity of the C-I bond makes 4,5-diiodoisothiazole the preferred substrate for regioselective, sequential functionalization. This advantage is most pronounced in two critical classes of synthetic reactions: metal-halogen exchange and palladium-catalyzed cross-coupling.
Metal-Halogen Exchange
Metal-halogen exchange is a powerful method for converting an aryl halide into a potent aryl-metal nucleophile (typically an organolithium or Grignard reagent).[2][3] The rate of this exchange follows the trend I > Br > Cl.[4]
-
4,5-Diiodoisothiazole: Can undergo selective mono-metalation at one of the iodo-positions by using one equivalent of an organolithium reagent like n-BuLi at low temperatures (e.g., -78 °C). The resulting lithiated isothiazole can then be trapped with an electrophile. The remaining C-I bond can be subjected to a second, different transformation.
-
4,5-Dibromoisothiazole: While metal-halogen exchange is possible, it often requires harsher conditions (e.g., more reactive t-BuLi or higher temperatures), which can lead to reduced selectivity and side reactions.[3] Achieving selective mono-lithiation is significantly more challenging compared to the diiodo analogue.
Palladium-Catalyzed Cross-Coupling Reactions
This class of reactions is where the reactivity difference is most synthetically exploited. The first step in the catalytic cycle for reactions like Suzuki, Sonogashira, and Stille couplings is the oxidative addition of the palladium(0) catalyst into the carbon-halogen bond.[5][6] This step is almost always faster for a C-I bond than for a C-Br bond.[1]
Suzuki-Miyaura Coupling: The Suzuki reaction, which couples an organoboron species with an organohalide, is a cornerstone of modern synthesis.[7] With 4,5-diiodoisothiazole, one can selectively couple a boronic acid at one position while leaving the second iodine intact for a subsequent, different coupling reaction. This is difficult to achieve with 4,5-dibromoisothiazole, where mixtures of mono- and di-coupled products are common unless reaction conditions are meticulously controlled. In cases where two different bromine atoms exist on a heterocyclic system, the Suzuki reaction has been shown to provide higher yields for mono-substituted products compared to the Stille reaction.[8]
Sonogashira Coupling: This reaction couples a terminal alkyne with an aryl halide and is indispensable for installing alkynyl moieties.[9][10][11] The higher reactivity of aryl iodides is well-established. A selective Sonogashira coupling on 4,5-diiodoisothiazole can be performed under mild conditions, often at room temperature, preserving the second C-I bond. In contrast, coupling at a C-Br bond typically requires higher temperatures and more active catalyst systems, increasing the risk of side reactions like alkyne homocoupling (Glaser coupling).[12]
Stille Coupling: The Stille reaction uses an organostannane as the coupling partner.[5] Similar to other cross-couplings, the C-I bond reacts preferentially. However, the Suzuki coupling is often preferred over the Stille reaction due to the high toxicity and instability of the organotin reagents and byproducts.[13]
| Reaction Type | 4,5-Diiodoisothiazole | 4,5-Dibromoisothiazole | Key Advantage of Diiodo |
| Metal-Halogen Exchange | High selectivity for mono-lithiation at low temperatures. | Requires harsher conditions; poor selectivity. | Enables precise, sequential introduction of electrophiles. |
| Suzuki Coupling | Excellent selectivity for mono-arylation under mild conditions. | Prone to mixtures of mono- and di-arylation. | Allows for the synthesis of unsymmetrically 4,5-disubstituted isothiazoles. |
| Sonogashira Coupling | High-yield, selective mono-alkynylation at room temp. | Requires higher temperatures; risk of homocoupling. | Clean, efficient installation of a single alkynyl group. |
| Stille Coupling | Selective coupling is readily achievable. | Less reactive, requires more forcing conditions. | Predictable and controlled C-C bond formation. |
Experimental Protocols
To illustrate these principles, a representative experimental protocol for a selective Sonogashira coupling is provided below. This protocol is designed to be self-validating by including details on setup, execution, and purification.
Protocol: Selective Mono-Sonogashira Coupling of 4,5-Diiodoisothiazole
This procedure details the selective coupling of trimethylsilylacetylene to the more reactive position of 4,5-diiodoisothiazole.
Caption: Experimental workflow for selective Sonogashira coupling.
Materials:
-
4,5-Diiodoisothiazole (1.0 eq)
-
(Trimethylsilyl)acetylene (1.1 eq)[10]
-
Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄ (0.02 eq)
-
Copper(I) iodide, CuI (0.04 eq)
-
Triethylamine (Et₃N), anhydrous (3.0 eq)
-
Tetrahydrofuran (THF), anhydrous
Procedure:
-
Setup: To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add 4,5-diiodoisothiazole, Pd(PPh₃)₄, and CuI.
-
Solvent Addition: Evacuate the flask and backfill with dry nitrogen three times. Add anhydrous THF, followed by anhydrous triethylamine.
-
Degassing: Sparge the resulting suspension with a gentle stream of nitrogen for 15 minutes to ensure anaerobic conditions.
-
Reagent Addition: Add (trimethylsilyl)acetylene dropwise via syringe at room temperature.
-
Reaction: Stir the mixture vigorously at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Workup: Upon completion, concentrate the reaction mixture under reduced pressure. Redissolve the residue in ethyl acetate and wash with saturated aqueous ammonium chloride solution, followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel to yield the mono-coupled product.
Summary and Recommendations
| Feature | 4,5-Diiodoisothiazole | 4,5-Dibromoisothiazole |
| Primary Advantage | High reactivity and selectivity | Greater stability and lower cost |
| Best Use Case | Sequential, regioselective synthesis of unsymmetrical 4,5-disubstituted isothiazoles. | Synthesis of symmetrical 4,5-disubstituted isothiazoles or when only one functionalization is needed. |
| Reaction Conditions | Mild (often room temperature) | Generally requires higher temperatures and more active catalysts. |
| Synthetic Strategy | Ideal for complex, multi-step synthetic routes requiring precise control. | Suitable for simpler transformations and large-scale synthesis where cost is a primary factor. |
Senior Application Scientist's Recommendation:
For research and development applications focused on creating novel, complex molecules with distinct functionalities at the 4- and 5-positions, 4,5-diiodoisothiazole is unequivocally the superior building block. Its predictable and highly selective reactivity in a wide range of cross-coupling and metal-halogen exchange reactions provides unparalleled control over molecular architecture. The ability to perform sequential functionalizations under mild conditions minimizes byproduct formation and simplifies purification, ultimately accelerating the drug discovery and material design process.
While 4,5-dibromoisothiazole has its place, particularly in the synthesis of symmetrical derivatives or when cost is a major constraint, its lower and less selective reactivity presents significant challenges for intricate synthetic plans. The investment in the diiodo-analogue is often justified by the significant gains in efficiency, yield, and synthetic versatility.
References
-
Stille vs. Suzuki – cross-coupling for the functionalization of diazocines. (2023). RSC Advances. Available at: [Link]
-
Suzuki cross-coupling reactions of 4,7-dibromo[13][14]selenadiazolo[3,4-c]pyridine – a path to new solar cell components. (2022). ResearchGate. Available at: [Link]
-
Miyaura Borylation Suzuki-Miyaura Coupling (BSC) Sequence of 4-bromo-2,4'-bithiazoles with Halides. (n.d.). The Royal Society of Chemistry. Available at: [Link]
-
Metal-Mediated Halogen Exchange in Aryl and Vinyl Halides: A Review. (2018). National Institutes of Health. Available at: [Link]
-
Recent Advancement in Palladium-Catalyzed C–C Bond Activation of Strained Ring Systems: Three- and Four-Membered Carbocycles as Prominent C3/C4 Building Blocks. (2022). ACS Publications. Available at: [Link]
-
Sonogashira Coupling. (n.d.). Organic Chemistry Portal. Available at: [Link]
-
Recent progress in selective functionalization of diols via organocatalysis. (2025). RSC Publishing. Available at: [Link]
-
Synthesis of 5-arylthiazoles. Comparative study between Suzuki cross-coupling reaction and direct arylation. (2016). ResearchGate. Available at: [Link]
-
Palladium-catalyzed cross-couplings by C–O bond activation. (2020). Catalysis Science & Technology (RSC Publishing). Available at: [Link]
-
Pd-Catalyzed Heterocyclization During Sonogashira Coupling: Synthesis of 3-Aryl-substituted Imidazo[2,1-b]thiazoles. (2009). ResearchGate. Available at: [Link]
-
Suzuki Cross-Coupling of Phenylboronic Acid and 5- Iodovanillin. (n.d.). Rose-Hulman Institute of Technology. Available at: [Link]
-
Recent Progress in Selective Functionalization of Diols via Organocatalysis. (2025). ResearchGate. Available at: [Link]
-
Benzo[1,2-d:4,5-d']bis([8][13][15]thiadiazole) and Its Bromo Derivatives: Molecular Structure and Reactivity. (2023). Semantic Scholar. Available at: [Link]
-
Suzuki Coupling. (n.d.). Organic Chemistry Portal. Available at: [Link]
-
Organo-lithiation and halogen metal exchange reactions in organic synthesis-an anomolous aromatic substitution via halogen-metal. (1991). Indian Academy of Sciences. Available at: [Link]
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δ-Selective Functionalization of Alkanols Enabled by Visible-Light-Induced Ligand-to-Metal Charge Transfer. (2018). Organic Chemistry Portal. Available at: [Link]
-
Pd-Catalyzed Cross Coupling Reactions. (2023). Chemistry LibreTexts. Available at: [Link]
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Sonogashira Coupling Reaction with Diminished Homocoupling. (2003). National Taiwan University Scholars. Available at: [Link]
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The Mechanism of Lithium-Halogen Exchange. (2007). Macmillan Group, Princeton University. Available at: [Link]
-
Sonogashira coupling. (n.d.). Wikipedia. Available at: [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. Available at: [Link]
-
Metal-free site-selective functionalization with cyclic diaryl λ3-chloranes: suppression of benzyne formation for ligand-coupling reactions. (2023). National Institutes of Health. Available at: [Link]
-
Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. (2020). MDPI. Available at: [Link]
-
Synthesis of 2'-Substituted 4-Bromo-2,4'-bithiazoles by Regioselective Cross-Coupling Reactions. (2003). ResearchGate. Available at: [Link]
-
Palladium-Catalyzed Cross-Couplings by C–O Bond Activation. (2020). National Institutes of Health. Available at: [Link]
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OC II Lecture Handout. (2019). ETH Zürich. Available at: [Link]
-
Adv Org Lecture 12 Metal Insertions and Halogen Exchange Reactions. (2019). YouTube. Available at: [Link]
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Comparative Guide: HPLC and GC-MS Methods for Purity Analysis of 4,5-Diiodoisothiazole
Executive Summary
4,5-Diiodoisothiazole presents a unique analytical challenge in drug discovery and agrochemical synthesis. As a heavy, halogenated heterocyclic intermediate, its analysis sits on the fault line between volatility and thermal stability.
While GC-MS offers superior structural elucidation for identifying unknown halogenated byproducts, it carries a high risk of thermal deiodination. Conversely, HPLC-UV provides a robust, non-destructive quantification platform but lacks the structural specificity required for early-stage process development.
This guide details optimized protocols for both techniques, providing a decision framework for researchers to select the correct tool for their specific development phase.
Part 1: Physicochemical Context & Analytical Strategy[1]
Before selecting a method, the analyst must consider the molecule's behavior:
-
Thermal Instability: The C–I bond energy (~57 kcal/mol) is significantly weaker than C–Cl or C–Br. High injector temperatures in GC can lead to artifactual deiodination, mimicking impurities that are not present in the bulk sample.
-
Chromophores: The isothiazole ring, combined with the auxochromic effect of two iodine atoms, results in strong UV absorption, likely bathochromically shifted to the 260–290 nm range compared to the unsubstituted heterocycle.
-
Lipophilicity: The diiodo-substitution renders the molecule highly hydrophobic, necessitating non-polar retention mechanisms (Reverse Phase C18).
Strategic Recommendation
-
Routine Purity Release (QC): Use HPLC-UV/PDA . It is the "Gold Standard" for quantitative accuracy without thermal degradation.
-
Impurity Profiling (R&D): Use GC-MS (NCI mode) . It is the "Forensic Tool" for identifying regioisomers and starting material carryover, provided thermal parameters are controlled.
Part 2: HPLC-UV/PDA – The Quantitative Standard
Method Rationale
High-Performance Liquid Chromatography (HPLC) is the primary recommendation for purity assignment (Area %). The lack of thermal stress ensures that the chromatogram reflects the true composition of the sample.
Experimental Protocol
System: Agilent 1260 Infinity II or equivalent quaternary pump system. Detector: Photodiode Array (PDA) to extract spectral purity.
| Parameter | Specification | Causality / Note |
| Column | C18 End-capped (e.g., Zorbax Eclipse Plus), 4.6 x 150 mm, 3.5 µm | End-capping reduces peak tailing caused by interaction between the basic isothiazole nitrogen and silanols. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidic pH keeps the isothiazole nitrogen protonated/neutral, improving peak shape. |
| Mobile Phase B | Acetonitrile (HPLC Grade) | ACN provides lower backpressure and sharper peaks for iodinated compounds than Methanol. |
| Flow Rate | 1.0 mL/min | Standard flow for 4.6 mm ID columns. |
| Column Temp | 30°C | Controls viscosity and retention time reproducibility. |
| Injection Vol | 5–10 µL | Prevent column overload; 4,5-diiodoisothiazole is highly retained. |
| Detection | UV 270 nm (Primary); Scan 200–400 nm | Critical: Perform a spectral scan on the first run to determine |
Gradient Profile:
-
0–2 min: 40% B (Isocratic hold to elute polar synthetic salts)
-
2–15 min: 40%
90% B (Linear gradient to elute the hydrophobic diiodo product) -
15–20 min: 90% B (Wash lipophilic dimers)
-
20–25 min: 40% B (Re-equilibration)
Self-Validating Steps
-
Peak Purity Check: Use the PDA software to compare UV spectra across the ascending, apex, and descending regions of the main peak. A match factor >990 indicates no co-eluting isomers.
-
Blank Injection: Inject pure acetonitrile to ensure no ghost peaks from the gradient dwell volume interfere with the analyte.
Part 3: GC-MS – The Structural Identifier
Method Rationale
Gas Chromatography-Mass Spectrometry is indispensable for identifying specific impurities, such as moniodoisothiazole (incomplete reaction) or triiodinated byproducts . However, the method requires strict temperature control to prevent " on-column" degradation.
Experimental Protocol
System: Agilent 7890/5977 GC-MS or equivalent. Ionization: Electron Impact (EI) at 70 eV; consider Negative Chemical Ionization (NCI) for ultra-trace detection of halogenated impurities.
| Parameter | Specification | Causality / Note |
| Column | DB-5ms (5% Phenyl-arylene), 30 m x 0.25 mm, 0.25 µm | Low bleed phase essential for MS; standard non-polar selectivity. |
| Carrier Gas | Helium @ 1.2 mL/min (Constant Flow) | Maintains separation efficiency during thermal ramp. |
| Inlet Temp | 220°C (Critical) | Do NOT exceed 250°C. High inlet temps promote C–I bond cleavage. |
| Injection | Split 20:1 | High split ratio prevents saturation and reduces residence time in the hot liner. |
| Transfer Line | 250°C | Prevents condensation of heavy iodinated species. |
| MS Source | 230°C | Standard source temp. |
Oven Program:
-
Initial: 60°C for 1 min (Focuses volatiles/solvents).
-
Ramp: 15°C/min to 280°C.
-
Hold: 5 min at 280°C.
Troubleshooting Thermal Degradation
If you observe a "hump" or elevated baseline preceding the main peak, or unexpected peaks corresponding to
-
Solution: Switch to a "Cool On-Column" injection or lower the inlet temperature to 200°C.
Part 4: Comparative Analysis & Decision Matrix
Performance Metrics
| Feature | HPLC-UV (Method A) | GC-MS (Method B) |
| Primary Utility | Purity Quantification (Area %) | Impurity Identification (Structure) |
| Linearity ( | > 0.999 (Robust) | > 0.99 (Variable due to split) |
| LOD (Sensitivity) | ~0.5 µg/mL | ~0.05 µg/mL (SIM Mode) |
| Selectivity | Moderate (Separates by polarity) | High (Separates by volatility + m/z) |
| Risk Factor | Co-elution of isomers | Thermal deiodination |
| Throughput | 25 min/sample | 20 min/sample |
Analytical Workflow Diagram
Figure 1: Decision tree for selecting the appropriate analytical technique based on the stage of development (QC vs. R&D).
References
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 91688, 4,5-Dichloro-2-n-octyl-4-isothiazolin-3-one. Retrieved from [Link]
-
Rafoth, A., et al. (2007). Analysis of isothiazolinones in environmental waters by gas chromatography-mass spectrometry. Journal of Chromatography A. Retrieved from [Link]
-
MDPI. (2020). HPLC Analysis of Iodine Chemical Species and Halogenated Derivatives. Retrieved from [Link]
-
ResearchGate. (2015).[1] Selective and comprehensive analysis of organohalogen compounds by GC×GC–HRTofMS. Retrieved from [Link]
Sources
Comparing the efficiency of different palladium catalysts for 4,5-diiodoisothiazole coupling
[1]
Executive Summary & Reactivity Profile
The 4,5-diiodoisothiazole scaffold presents a classic challenge in heteroaromatic functionalization: Site-Selectivity .
-
The Rule: The C5 position (adjacent to Sulfur) is electronically more deficient and thus more reactive toward oxidative addition than the C4 position.[1]
-
The Objective: Most synthetic routes require mono-arylation at C5 followed by a subsequent functionalization at C4.
-
The Challenge: Selecting a catalyst that maximizes C5-oxidative addition while suppressing the formation of the bis-arylated byproduct (C4,C5-diaryl) and minimizing hydrodehalogenation.
Mechanistic Pathway (DOT Visualization)
The following diagram illustrates the divergent pathways controlled by catalyst selection.
Caption: Kinetic preference for C5-oxidative addition allows for controlled mono-arylation. Bis-arylation typically occurs only if stoichiometry and temperature are unregulated.
Catalyst Performance Matrix
The following table compares the three dominant catalyst classes used for this substrate, based on yield, selectivity (C5:C4 ratio), and operational stability.
| Catalyst System | Type | Selectivity (C5 vs Bis) | Yield Potential | Recommended Use Case |
| Pd(PPh₃)₄ (Tetrakis) | Gen 1 (Phosphine) | Moderate (85:15) | Good (70-80%) | Standard Baseline. Best for simple phenylboronic acids.[1] Requires strict O₂-free conditions. |
| Pd(dppf)Cl₂ · DCM | Gen 2 (Bidentate) | High (>95:5) | Excellent (85-95%) | The Gold Standard. Bidentate ligand prevents catalyst decomposition and enhances selectivity for C5.[1] |
| Pd-PEPPSI-IPr | Gen 3 (NHC) | Low (Promotes Bis) | High (90%+) | Forcing Conditions. Use this ONLY if you want to install the second group at C4 or push for bis-arylation in one pot. |
Technical Analysis of Choices
Option A: Pd(PPh₃)₄ (Tetrakis) [1]
-
Mechanism: Relies on the dissociation of two PPh₃ ligands to form the active 14-electron species.
-
Drawback: The dissociated PPh₃ can compete for coordination, slowing the cycle.[1] In diiodo systems, this sluggishness can sometimes lead to "stalling" after the first coupling, which is actually beneficial for selectivity, but air sensitivity makes reproducibility difficult.[1]
-
Verdict: Use for initial screens, but expect 10-15% homocoupling or bis-coupling byproducts.
Option B: Pd(dppf)Cl₂ (The "Workhorse") [1]
-
Mechanism: The large bite angle of the ferrocenyl ligand (dppf) facilitates reductive elimination, which is crucial for heteroaryl couplings.[1]
-
Advantage: It is robust against air and moisture.[1] For 4,5-diiodoisothiazole, the bulky ligand sphere sterically hinders the second oxidative addition at the sterically crowded C4 position (flanked by the new C5-aryl group and the C3 substituent), effectively "locking" the reaction at the mono-arylated stage.
-
Verdict: Highly Recommended for clean synthesis of 5-aryl-4-iodoisothiazoles.
Option C: Pd-PEPPSI-IPr (The "Sledgehammer")
-
Mechanism: The N-Heterocyclic Carbene (NHC) ligand creates an electron-rich Pd center that avidly inserts into C-I bonds, even hindered ones.
-
Risk: It is so active that it may overcome the steric barrier at C4, leading to mixtures of mono- and bis-products if stoichiometry is not perfectly controlled (0.95 eq of boronic acid).
-
Verdict: Reserve for the Step 2 coupling (functionalizing the remaining C4-iodide).
Validated Experimental Protocols
Protocol A: Site-Selective C5-Arylation (Mono-Coupling)
Target: 5-Aryl-4-iodoisothiazole
Rationale: Uses Pd(dppf)Cl₂ with a weak base (Na₂CO₃) and controlled temperature to favor the kinetic product (C5) and suppress the thermodynamic product (Bis).[1]
Reagents:
-
4,5-Diiodoisothiazole (1.0 equiv)[1]
-
Arylboronic acid (1.05 equiv) — Do not use excess.[1]
-
Catalyst: Pd(dppf)Cl₂[1] · CH₂Cl₂ (3-5 mol%)
-
Base: 2M Na₂CO₃ (aqueous) (2.0 equiv)[1]
-
Solvent: 1,4-Dioxane (0.1 M concentration)
Step-by-Step:
-
Degassing: Charge a reaction vial with the diiodide, boronic acid, and catalyst. Seal and purge with Argon/Nitrogen for 5 minutes. Note: Oxygen promotes homocoupling of the boronic acid.
-
Solvation: Add degassed 1,4-dioxane and 2M Na₂CO₃ via syringe.
-
Activation: Heat the mixture to 60-70 °C .
-
Critical Checkpoint: Do not reflux (100 °C).[1] Higher temperatures overcome the activation energy barrier for the C4 position.
-
-
Monitoring: Monitor by TLC/LCMS at 2 hours. The starting material (diiodide) should disappear, leaving the mono-product.
-
Workup: Dilute with EtOAc, wash with water/brine.[1] Dry over MgSO₄.[1]
-
Purification: Flash chromatography. The mono-product is usually less polar than the bis-product.
Protocol B: Sequential C4-Arylation (Step 2)
Target: 4,5-Diarylisothiazole (Asymmetric)
Rationale: The remaining C4-iodide is sterically crowded and electronically deactivated (electron-rich ring). A more active catalyst (Pd-PEPPSI or Pd₂(dba)₃/XPhos ) and stronger base are required.[1]
Reagents:
-
5-Aryl-4-iodoisothiazole (Isolated from Protocol A)
-
Arylboronic acid (1.5 equiv)[1]
-
Catalyst: Pd₂(dba)₃ (2 mol%) + XPhos (4 mol%) OR Pd-PEPPSI-IPr (2 mol%)[1]
-
Base: K₃PO₄ (3.0 equiv) — Stronger base facilitates transmetallation.[1]
-
Solvent: Toluene/Water (10:1) or DMF (for high heat).[1]
Step-by-Step:
Troubleshooting Guide
| Observation | Root Cause | Corrective Action |
| Significant Bis-coupling (>10%) | Temperature too high or Catalyst too active. | Reduce Temp to 50°C. Switch from Pd(PPh₃)₄ to Pd(dppf)Cl₂. Ensure Boronic acid is added slowly (syringe pump). |
| Homocoupling of Boronic Acid | Oxygen presence or Cu contamination.[1] | Degas solvents vigorously (sparge with Ar for 15 min). Ensure reaction vessel is strictly inert. |
| De-iodination (Product is 5-aryl-isothiazole) | Hydride source in reaction (often from alcohol solvents). | Avoid Ethanol/Methanol co-solvents.[1] Use pure Dioxane/Water or Toluene/Water.[1] |
| Stalled Reaction (<50% conversion) | Catalyst poisoning (Sulfur).[1] | Isothiazoles can coordinate Pd.[1] Increase catalyst loading to 5-7 mol%. Use "ligand-rich" conditions (add extra PPh₃ or dppf). |
References
-
Regiospecific Isothiazole Coupling: Christoforou, I. C., & Koutentis, P. A. (2006).[1][2] New regiospecific isothiazole C-C coupling chemistry. Organic & Biomolecular Chemistry. Link
-
General Heterocycle Selectivity: Schnürch, M., et al. (2007).[1] Halogen-Dance Reactions—A Review. Chemical Reviews. (Provides context on halogen mobility and reactivity in azoles). Link[1]
-
Catalyst Comparison (Thiadiazoles/Isothiazoles): Schroeter, S., et al. (2010).[1] Regioselective Cross-Coupling Reactions of Polyhalogenated Heterocycles. Tetrahedron. Link[1]
-
Pd-PEPPSI Protocols: Organ, M. G., et al. (2006).[1] Pd-PEPPSI-IPr: A Highly Active and Selective Catalyst for the Suzuki-Miyaura Cross-Coupling Reaction. Chemistry – A European Journal.[1] Link[1]
Publish Comparison Guide: Structural Validation of Sonogashira Products from 4,5-Diiodoisothiazole
This guide outlines a rigorous, evidence-based approach to validating the structural identity of Sonogashira cross-coupling products derived from 4,5-diiodoisothiazole . Given the presence of two electrophilic sites (C-4 and C-5), establishing regioselectivity is the critical analytical challenge.
The Regioselectivity Challenge
In the functionalization of 4,5-diiodoisothiazole , the core scientific question is not if the reaction works, but where it occurs. The isothiazole ring possesses distinct electronic environments at positions 4 and 5.
-
C-5 Position: Located
to the sulfur atom and to the nitrogen. It is typically more electron-deficient and thus more reactive toward oxidative addition by Pd(0) species. -
C-4 Position: Located
to the sulfur and to the nitrogen. It is generally less reactive and sterically more crowded if C-3 or C-5 are substituted.
Hypothesis: Under standard Sonogashira conditions (Pd catalyst, CuI, amine base), the C-5 iodine is preferentially displaced to form the 5-alkynyl-4-iodoisothiazole . However, this must be empirically validated against the alternative (4-alkynyl isomer) and the bis-coupled product.
Comparative Analysis of Validation Methods
This section compares three distinct methodologies for structural assignment. For rapid high-throughput validation, Method A (Advanced NMR) is recommended. For definitive regulatory filing, Method B (X-Ray) is required.
Method A: Advanced NMR Spectroscopy (Recommended for Routine Screening)
NMR provides the fastest "time-to-result" but requires sophisticated pulse sequences to distinguish the subtle electronic differences between the C-4 and C-5 regioisomers.
-
1H NMR: Monitor the chemical shift of the remaining proton at H-3 .
-
Diagnostic: The H-3 singlet in isothiazoles typically resonates between 8.0–9.0 ppm. Substitution at C-4 vs C-5 exerts different shielding effects.[1] An alkyne at C-5 (conjugated system) will cause a distinct downfield shift compared to the parent diiodide, whereas C-4 substitution may show a lesser effect due to cross-conjugation limits.
-
-
13C NMR & HMBC: The "Smoking Gun".
-
C-I Carbon: Carbon atoms attached to iodine are significantly upfield (typically 60–90 ppm) due to the "heavy atom effect."
-
C-Alkyne Carbon: The quaternary carbon of the alkyne attached to the ring is typically 75–95 ppm.
-
HMBC Logic: A long-range coupling (3-bond) from the H-3 proton to the C-5 carbon is the key.
-
If the C-5 signal (identified via HMBC from H-3) shows a chemical shift characteristic of a C-Alkyne connection (~80-90 ppm), the product is 5-alkynyl .
-
If the C-5 signal shows a chemical shift characteristic of C-I (~60-80 ppm), the product is 4-alkynyl .
-
-
Method B: X-Ray Crystallography (Gold Standard)
-
Pros: Unambiguous 3D structural determination; defines absolute regiochemistry without inferential logic.
-
Cons: Requires a single crystal; time-consuming; not suitable for liquid intermediates.
-
Verdict: Use for the final lead compound or to calibrate the NMR method for a specific scaffold.
Method C: Chemical Derivatization (Desilylation/Cyclization)
-
Approach: If using a trimethylsilylacetylene (TMSA), remove the TMS group. The resulting terminal alkyne proton (C≡C-H) can show NOE (Nuclear Overhauser Effect) interactions with the ring proton (H-3).
-
Limitation: In 4,5-disubstituted systems, the distance between H-3 and the alkyne proton at C-5 might be too large (>5Å) for a strong NOE, whereas a C-4 alkyne is spatially closer.
Experimental Protocol: Regioselective Synthesis & Isolation
This protocol is optimized to favor mono-coupling at the more reactive C-5 position.
Reagents:
-
Substrate: 4,5-Diiodoisothiazole (1.0 equiv)
-
Alkyne: Phenylacetylene or TMS-acetylene (1.05 equiv)
-
Catalyst: Pd(PPh3)2Cl2 (2-5 mol%)
-
Co-catalyst: CuI (1-2 mol%)
-
Base/Solvent: Et3N (3.0 equiv) in THF or DMF (anhydrous)
Step-by-Step Workflow:
-
Inert Atmosphere: Flame-dry a reaction flask and purge with Argon. Oxygen is the enemy of Pd(0) and promotes homocoupling (Glaser coupling) of the alkyne.
-
Dissolution: Dissolve 4,5-diiodoisothiazole in degassed THF.
-
Catalyst Addition: Add Pd(PPh3)2Cl2 and CuI. Stir for 5 minutes until the solution turns yellow/orange.
-
Alkyne Addition: Add the alkyne dropwise over 30 minutes at 0°C. Reasoning: Low concentration of alkyne and low temperature kinetically favor the most reactive site (C-5) and suppress bis-coupling.
-
Reaction: Allow to warm to Room Temperature (RT). Monitor by TLC/LCMS every hour.
-
Checkpoint: Look for the disappearance of starting material (SM) and the appearance of a new spot. If a second new spot (bis-product) appears, stop the reaction immediately.
-
-
Workup: Filter through a Celite pad to remove Pd/Cu residues. Concentrate and purify via silica gel chromatography (Hexanes/EtOAc gradient).
Data Summary: Distinguishing Parameters
| Parameter | 4,5-Diiodoisothiazole (SM) | 5-Alkynyl-4-iodo-isothiazole (Major) | 4-Alkynyl-5-iodo-isothiazole (Minor) |
| Reactivity Prediction | N/A | Favored (Electronic control) | Disfavored (Steric/Electronic) |
| 13C Shift (C-5) | ~80-90 ppm (C-I) | ~90-105 ppm (C-Alkyne) | ~80-90 ppm (C-I) |
| 13C Shift (C-4) | ~70-80 ppm (C-I) | ~70-80 ppm (C-I) | ~90-105 ppm (C-Alkyne) |
| HMBC (H3 -> C5) | Correlation to C-I | Correlation to C-Alkyne | Correlation to C-I |
| Mass Spec (Pattern) | M+ (High I isotopic defect) | M+ (Mono-subst.) | M+ (Mono-subst.) |
Visualization of Structural Logic
The following diagram illustrates the decision matrix for assigning the structure based on experimental data.
Caption: Decision tree for assigning regiochemistry using HMBC NMR correlations from the stable H-3 proton.
References
-
Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews.
-
Beletskaya, I. P., & Cheprakov, A. V. (2007). Copper in Palladium-Catalyzed Cross-Couplings. Coordination Chemistry Reviews.
-
Stanetty, P., et al. (2006). Regioselective Palladium Catalyzed Coupling Reactions of 3,5-Dihaloisothiazoles. Tetrahedron.
-
Silverstein, R. M., et al. (2014). Spectrometric Identification of Organic Compounds. Wiley. (Standard reference for C-I vs C-Alkyne shifts).
Sources
A Senior Application Scientist's Guide to Palladium-Catalyzed Cross-Coupling: A Head-to-Head Comparison of Suzuki and Stille Reactions for the Functionalization of 4,5-Diiodoisothiazole
For researchers and professionals in drug development and materials science, the isothiazole scaffold is a cornerstone for building novel molecular architectures with significant biological and electronic properties.[1][2] The ability to selectively functionalize this core at specific positions is paramount for generating diverse libraries and optimizing lead compounds. Among the most powerful tools for this purpose are palladium-catalyzed cross-coupling reactions.
This guide provides an in-depth, head-to-head comparison of two of the most robust C-C bond-forming methodologies—the Suzuki-Miyaura coupling and the Stille coupling—as applied to the challenging substrate, 4,5-diiodoisothiazole. We will move beyond simple protocols to explore the mechanistic underpinnings, the causality behind experimental choices, and the practical considerations that guide the selection of one method over the other.
Mechanistic Foundations: The Palladium Catalytic Cycles
At the heart of both the Suzuki and Stille couplings is a similar palladium(0)/palladium(II) catalytic cycle.[3][4] Understanding this cycle is critical to troubleshooting reactions and rationally tuning conditions for optimal outcomes. The cycle consists of three primary steps: oxidative addition, transmetalation, and reductive elimination.
The initial and often rate-determining step for dihalogenated substrates is the oxidative addition of the Pd(0) catalyst into one of the carbon-iodine bonds. For polyhalogenated isothiazoles, experimental and computational studies consistently show a strong preference for oxidative addition at the C5 position.[1][5] This regioselectivity is attributed to the greater electrophilicity and accessibility of the C5 carbon compared to the C4 position.[6]
The key differentiating step is transmetalation . In the Suzuki coupling, an organoboron species (e.g., a boronic acid) transfers its organic group to the palladium center, a process that requires activation by a base.[7] In the Stille coupling, an organostannane reagent performs this transfer without the need for a base.[8] The final reductive elimination step expels the newly formed biaryl product and regenerates the active Pd(0) catalyst, allowing the cycle to continue.
Caption: Catalytic cycles for Suzuki (top) and Stille (bottom) couplings.
Performance Comparison: Suzuki vs. Stille
The choice between Suzuki and Stille coupling is not merely one of preference but a strategic decision based on the substrate's complexity, desired purity, scale, and safety considerations.
| Feature | Suzuki Coupling | Stille Coupling |
| Nucleophile | Organoboron compounds (Boronic acids, esters) | Organostannanes (e.g., R-SnBu₃) |
| Toxicity | Low. Boronic acids and their byproducts are generally considered non-toxic and are easily removed.[9] | High. Organotin reagents and byproducts are highly toxic and require careful handling and stringent purification.[10] |
| Stability | Boronic acids are generally air- and moisture-stable solids. | Organostannanes are stable to air and moisture but can be sensitive to light and acid.[3] |
| Reaction Conditions | Requires a base (e.g., K₂CO₃, CsF, K₃PO₄). Often milder conditions are sufficient. Can be run in aqueous media.[7][9] | Base-free conditions. Often requires higher temperatures. Anhydrous, inert atmosphere is standard. |
| Functional Group Tolerance | Very good, but can be sensitive to unprotected acidic protons (e.g., -NH, -OH) which can interfere with the base.[11] | Excellent. Generally considered superior for highly functionalized and complex molecules due to its neutrality.[12] |
| Selectivity | Excellent regioselectivity for mono-substitution at C5. Di-substitution can be achieved with higher temperatures and excess reagents.[13] | Excellent regioselectivity for mono-substitution at C5. Di-substitution is also achievable under more forcing conditions. |
| Yields | Typically good to excellent (70-95%), but can be variable depending on the boronic acid quality.[14] | Often very high and reliable (80-95%+), less sensitive to steric hindrance than Suzuki.[10] |
| Workup | Relatively simple. Boron byproducts are often water-soluble and easily removed by aqueous extraction or chromatography. | Challenging. Removal of stoichiometric tin byproducts is a major drawback, often requiring specific workups (e.g., KF quench) and careful chromatography. |
Causality in Experimental Design: Why Choose One Over the Other?
Your choice of coupling partner and conditions should be a deliberate one, guided by the specific goals of your synthesis.
-
When to Choose Suzuki Coupling:
-
Default Choice for Most Applications: Due to its low toxicity, ease of workup, and the wide commercial availability of boronic acids, the Suzuki coupling is the go-to method for routine derivatization.[9]
-
"Green" Chemistry Initiatives: The potential for using aqueous solvent systems makes it highly attractive for industrial-scale synthesis.[9]
-
Early-Stage Drug Discovery: Ideal for rapidly generating a large number of analogs for structure-activity relationship (SAR) studies where speed and ease of purification are critical.
-
-
When to Choose Stille Coupling:
-
Highly Complex or Sensitive Substrates: When your molecule contains base-sensitive functional groups, the neutral conditions of the Stille coupling offer a significant advantage.[12]
-
Maximizing Yield in Late-Stage Synthesis: In the final steps of synthesizing a valuable, complex target, the reliability and often higher yields of the Stille reaction can justify the associated handling and purification challenges.[15]
-
Sterically Hindered Couplings: The Stille reaction can be more effective than Suzuki for coupling sterically demanding partners.
-
The following workflow provides a logical decision-making process.
Caption: Decision workflow for selecting the appropriate coupling method.
Validated Experimental Protocols
The following protocols are adapted from established procedures on analogous dihalogenated heterocycles and represent robust starting points for the selective mono-functionalization of 4,5-diiodoisothiazole at the C5 position.[5][10]
Protocol 1: Selective C5-Arylation via Suzuki-Miyaura Coupling
This protocol is designed to be a self-validating system. Successful coupling will be indicated by the appearance of a new, less polar spot on TLC and a significant mass change in LC-MS analysis corresponding to the addition of the aryl group and loss of iodine.
-
Materials:
-
4,5-diiodoisothiazole (1.0 eq)
-
Arylboronic acid (1.1 - 1.2 eq)
-
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (0.03 - 0.05 eq)
-
Potassium Carbonate (K₂CO₃) (3.0 eq), finely ground
-
Toluene and Water (e.g., 4:1 v/v)
-
-
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 4,5-diiodoisothiazole, the arylboronic acid, Pd(PPh₃)₄, and K₂CO₃.
-
Evacuate and backfill the flask with the inert gas three times.
-
Add the degassed solvent mixture (Toluene/Water) via syringe. The solution should be thoroughly sparged with the inert gas for 15-20 minutes prior to addition.
-
Heat the reaction mixture to 80-90 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the 5-aryl-4-iodoisothiazole.
-
Protocol 2: Selective C5-Arylation via Stille Coupling
The success of this protocol is validated by similar analytical methods (TLC, LC-MS). The key difference is the rigorous purification required to remove toxic tin byproducts.
-
Materials:
-
4,5-diiodoisothiazole (1.0 eq)
-
Aryltributylstannane (1.1 eq)
-
Pd(PPh₃)₄ (0.02 - 0.05 eq)
-
Anhydrous, degassed solvent (e.g., Toluene or Dioxane)
-
-
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add 4,5-diiodoisothiazole and Pd(PPh₃)₄.
-
Evacuate and backfill the flask with inert gas three times.
-
Add the anhydrous, degassed solvent, followed by the aryltributylstannane via syringe.
-
Heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. Reactions are often complete in 6-18 hours.
-
After cooling to room temperature, quench the reaction by adding a saturated aqueous solution of potassium fluoride (KF) and stir vigorously for 1-2 hours. This precipitates the tin fluoride byproduct.
-
Filter the mixture through a pad of Celite®, washing with ethyl acetate.
-
Wash the filtrate with water and brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify by flash column chromatography. It may be necessary to use specific techniques (e.g., fluoride-impregnated silica) to remove all traces of tin.
-
Note on Di-substitution: To achieve 4,5-di-substitution, use >2.2 equivalents of the boronic acid or stannane reagent and increase the reaction temperature (e.g., to reflux conditions in toluene).[13] The second coupling at the more sterically hindered and less reactive C4 position will require more forcing conditions.
Conclusion
Both Suzuki and Stille couplings are exceptionally powerful and reliable methods for the functionalization of 4,5-diiodoisothiazole. The Suzuki coupling stands out as the more practical, safer, and environmentally benign option for most applications, making it the workhorse for library synthesis and general derivatization. The Stille coupling , while burdened by the toxicity and purification challenges of organotin compounds, remains an indispensable tool for constructing highly complex and sensitive molecules where its neutrality and robust performance are paramount. The judicious selection between these two premier reactions, based on a clear understanding of their mechanisms and practical trade-offs, will empower researchers to unlock the full synthetic potential of the isothiazole core.
References
- Stille vs. Suzuki – cross-coupling for the functionalization of diazocines. RSC Publishing.
- The Mechanisms of the Stille Reaction. University of Windsor.
- Regiospecific Suzuki coupling of 3,5-dichloroisothiazole-4-carbonitrile. RSC Publishing.
- Synthesis of 5-arylthiazoles. Comparative study between Suzuki cross-coupling reaction and direct arylation. ResearchGate.
- Stille vs. Suzuki – cross-coupling for the functionalization of diazocines. NIH National Library of Medicine.
- Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. NIH National Library of Medicine.
- Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. RSC Publishing.
- Stille reaction. Wikipedia.
- Stille Coupling. Chemistry LibreTexts.
- Advancing total synthesis through the Stille cross-coupling: recent innovations and case studies. NIH National Library of Medicine.
- Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. NIH National Library of Medicine.
- Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations. NIH National Library of Medicine.
- Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. NIH National Library of Medicine.
- Project Thesis Suzuki coupling of functionalized arylboronic acids to a 2-Amino-5-(4-bromophenyl)-1,3,4-thiadiazole scaffold. DiVA portal.
- Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. MDPI.
- (PDF) Isothiazoles (1,2-Thiazoles): Synthesis, Properties and Applications. ResearchGate.
- (PDF) Suzuki-Miyaura Coupling Reactions of 3,5-Dichloro-1,2,4-thiadiazole. ResearchGate.
Sources
- 1. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Stille reaction - Wikipedia [en.wikipedia.org]
- 4. Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Regiospecific Suzuki coupling of 3,5-dichloroisothiazole-4-carbonitrile - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 7. Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond [mdpi.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. diva-portal.org [diva-portal.org]
- 10. Stille vs. Suzuki – cross-coupling for the functionalization of diazocines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. uwindsor.ca [uwindsor.ca]
- 13. researchgate.net [researchgate.net]
- 14. Stille vs. Suzuki – cross-coupling for the functionalization of diazocines - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 15. Advancing total synthesis through the Stille cross-coupling: recent innovations and case studies - PMC [pmc.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
